molecular formula C2H3Cl B1606907 Vinyl chloride-d3 CAS No. 6745-35-3

Vinyl chloride-d3

Cat. No.: B1606907
CAS No.: 6745-35-3
M. Wt: 65.52 g/mol
InChI Key: BZHJMEDXRYGGRV-FUDHJZNOSA-N
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Description

Vinyl chloride-d3 is a useful research compound. Its molecular formula is C2H3Cl and its molecular weight is 65.52 g/mol. The purity is usually 95%.
The exact mass of the compound Vinyl chloride-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vinyl chloride-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinyl chloride-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,2,2-trideuterioethene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHJMEDXRYGGRV-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986722
Record name Chloro(~2~H_3_)ethene
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Molecular Weight

65.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6745-35-3
Record name Ethene-d3, chloro-
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Record name Chloro(~2~H_3_)ethene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl chloride-d3
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Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Vinyl Chloride-d3 (CAS: 6745-35-3)

This guide provides a comprehensive technical overview of Vinyl chloride-d3 (CAS Number: 6745-35-3), a deuterated isotopologue of vinyl chloride. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the core properties, synthesis rationale, analytical applications, and safety protocols associated with this critical internal standard.

The Rationale for Isotopic Labeling: Understanding Vinyl Chloride-d3

In quantitative analysis, particularly mass spectrometry-based methods, the use of a stable isotope-labeled internal standard (IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] Vinyl chloride-d3, with its three deuterium atoms replacing hydrogen, serves this exact purpose. It is chemically identical to the native vinyl chloride, meaning it behaves the same way during sample extraction, derivatization, and chromatographic separation. However, its increased mass (a shift of M+3) allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[2] This co-eluting, mass-differentiated standard enables precise correction for matrix effects and variations in sample recovery, which are significant sources of error in complex sample matrices.[1]

Physicochemical and Isotopic Properties

Vinyl chloride-d3 is a colorless, flammable gas at ambient temperature, mirroring the properties of its non-deuterated counterpart.[3][4] It is typically handled as a liquefied compressed gas or as a solution in a suitable solvent, such as methanol-d.[5][6] Key properties are summarized below.

PropertyValueSource(s)
CAS Number 6745-35-3[2][7][8]
Molecular Formula C₂D₃Cl (or CD₂=CDCl)[2][5][8]
Molecular Weight 65.52 g/mol [2][5][7]
Synonyms Chloroethylene-d3, 1-chloro-1,2,2-trideuterioethene[7][8][9]
Isotopic Purity ≥98 atom % D[2][9][10]
Chemical Purity ≥99% (CP)[2][9]
Boiling Point -13.4 °C (lit.)[2][11]
Melting Point -153.8 °C (lit.)[2][11]
Stabilizer Often contains hydroquinone to inhibit polymerization[2][9]

Conceptual Synthesis Pathway

The industrial production of unlabeled vinyl chloride is well-established, primarily through the thermal cracking of 1,2-dichloroethane (EDC) or the hydrochlorination of acetylene.[12][13] The synthesis of Vinyl chloride-d3 logically follows the latter route, utilizing a deuterated starting material to introduce the isotopic labels. The most direct conceptual pathway involves the reaction of deuterated acetylene (acetylene-d2) with deuterium chloride.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetylene_d2 Acetylene-d2 (D-C≡C-D) Reaction Catalytic Hydrochlorination (e.g., Mercuric Chloride or Gold Catalyst) Acetylene_d2->Reaction Deuterium_Chloride Deuterium Chloride (DCl) Deuterium_Chloride->Reaction VC_d3 Vinyl chloride-d3 (CD2=CDCl) Reaction->VC_d3 Regioselective Addition

Caption: Conceptual synthesis of Vinyl chloride-d3 via catalytic addition.

This reaction, catalyzed typically by mercuric chloride or newer gold-based catalysts, facilitates the addition of DCl across the triple bond of acetylene-d2 to yield the desired product.[12][14]

Core Application: Internal Standard for Quantitative Analysis

The principal application of Vinyl chloride-d3 is as an internal standard for the quantification of vinyl chloride in various matrices, including workplace air, wastewater, and polymers like polyvinyl chloride (PVC).[5][15][16] Its use is central to methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The IDMS workflow leverages the unique properties of Vinyl chloride-d3 to achieve high-accuracy quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Unknown Sample (contains VC) Spike Spike with known amount of Vinyl Chloride-d3 (IS) Sample->Spike Equilibrate Equilibration & Extraction Spike->Equilibrate GC GC Separation (VC and IS co-elute) Equilibrate->GC MS MS Detection (Monitor distinct m/z ions) GC->MS Calculate Calculate VC concentration based on response ratio (Analyte/IS) vs. Calibration Curve MS->Calculate

Caption: Workflow for quantification using an internal standard (IS).

Mass Spectrometry Distinctions

In a mass spectrometer using electron ionization (EI), both vinyl chloride and its deuterated analog will fragment. However, the molecular ions and key fragments of Vinyl chloride-d3 will be shifted by +3 mass units, allowing for unambiguous detection without cross-interference.

CompoundMolecular FormulaKey Ion (M⁺) m/zIsotopic Peak (M+2) m/z
Vinyl ChlorideC₂H₃³⁵Cl6264 (due to ³⁷Cl)
Vinyl Chloride-d3 C₂D₃³⁵Cl 65 67 (due to ³⁷Cl)

This table simplifies the mass spectrum for illustrative purposes. Actual spectra contain additional fragment ions.

Step-by-Step Protocol: Quantification of Vinyl Chloride in Water by Headspace GC-MS

This protocol provides a validated methodology for determining vinyl chloride concentrations in aqueous samples, a critical task in environmental monitoring.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of unlabeled vinyl chloride in methanol.

    • Create a series of calibration standards by spiking known amounts of the vinyl chloride stock solution into blank water samples in sealed headspace vials.

    • Spike each calibration standard (and all unknown samples) with a fixed, known amount of Vinyl chloride-d3 solution (the internal standard). This ensures the ratio of analyte to IS is known for each point on the calibration curve.

  • Sample Preparation:

    • Collect the unknown water sample in a headspace vial, ensuring no headspace is initially present.

    • Inject the same fixed amount of the Vinyl chloride-d3 internal standard solution used for the calibrators into the vial.

    • Immediately seal the vial with a crimp cap.

  • Headspace Equilibration and Injection:

    • Place the vials (standards and samples) into a headspace autosampler.

    • Equilibrate the vials at a constant temperature (e.g., 90°C) to partition the volatile vinyl chloride and Vinyl chloride-d3 between the water and gas phases.[16] The system must reach vapor equilibrium.[16]

    • The autosampler will automatically inject a fixed volume of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., Porapak Q) to chromatographically separate the analytes from other volatile compounds.[16] The temperature program should be optimized to ensure good peak shape and resolution. Vinyl chloride and Vinyl chloride-d3 will co-elute.

    • Mass Spectrometer (MS): Operate the MS in Selected Ion Monitoring (SIM) mode.

      • Monitor m/z 62 and 64 for unlabeled vinyl chloride (quantification and confirmation ions).

      • Monitor m/z 65 and 67 for Vinyl chloride-d3 (internal standard ions).

  • Data Processing and Quantification:

    • Integrate the peak areas for the primary quantification ions of both the analyte (m/z 62) and the internal standard (m/z 65).

    • Calculate the Response Ratio (Area of Analyte / Area of IS) for each calibration standard.

    • Construct a calibration curve by plotting the Response Ratio against the known concentration of vinyl chloride in the standards.

    • Calculate the Response Ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve. The use of the ratio corrects for any variability in injection volume or matrix suppression.

Safety, Handling, and Storage

Vinyl chloride is a known human carcinogen and is extremely flammable.[17][18][19][20] Vinyl chloride-d3 must be handled with the same extreme caution.

  • Hazard Classifications: Extremely flammable gas, gas under pressure, carcinogen.[7]

  • Handling: All work must be conducted by trained personnel in a well-ventilated fume hood or using a closed handling system.[17] Eliminate all ignition sources, such as sparks, open flames, and hot surfaces.[17][20] Use non-sparking tools.[20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19] Approved respiratory protection may be required if engineering controls are insufficient.[17]

  • Storage: Store in a cool, dry, well-ventilated area, protected from sunlight and away from heat.[19][20] Keep separated from incompatible materials, especially oxidizing agents, as it can react violently.[18] Vinyl chloride can polymerize explosively if heated or exposed to light in the presence of contaminants.[17][18]

  • Emergencies: In case of a leak, evacuate the area and control entry.[18] Ventilate the area to disperse the gas. If a cylinder is leaking, move it to a safe, open-air location if possible.[18]

Conclusion

Vinyl chloride-d3 (CAS: 6745-35-3) is an indispensable tool for researchers and analytical scientists requiring accurate quantification of vinyl chloride. Its properties as a stable isotope-labeled internal standard allow for the implementation of robust and reliable analytical methods, such as isotope dilution GC-MS, which effectively mitigate common sources of experimental error. Due to the hazardous nature of the compound, strict adherence to safety and handling protocols is paramount. The insights and procedures outlined in this guide provide a foundational framework for the effective and safe utilization of Vinyl chloride-d3 in a professional research setting.

References

  • University of Windsor. Vinyl Chloride WHMIS NFPA How can Vin. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Vinyl Chloride. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Vinyl Chloride. [Link]

  • Westlake Corporation. (2024). Safety Data Sheet: Vinyl Chloride Monomer. [Link]

  • MsdsDigital.com. SAFETY DATA SHEET VINYL CHLORIDE (MONOMER). [Link]

  • European Chemicals Bureau. (2001). European Union Risk Assessment Report: VINYL CHLORIDE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138822, Vinyl chloride-d3. [Link]

  • Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide. [Link]

  • Pharmaffiliates. Vinyl chloride-d3 | CAS No: 6745-35-3. [Link]

  • Publisso. (2021). Determination of vinyl chloride in workplace air using gas chromatography. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 107 - Determination of Vinyl Chloride Content. [Link]

  • ChemWhat. VINYL CHLORIDE (D3) CAS#: 6745-35-3. [Link]

  • Wikipedia. Vinyl chloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6338, Vinyl Chloride. [Link]

  • ResearchGate. ¹H NMR spectra of PVC and the modified PVC using thiophenol as a nucleophile. [Link]

  • Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

  • Pure and Applied Chemistry. (1983). Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]

  • Nicolescu, et al. (2021). Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. PMC. [Link]

  • ResearchGate. (2016). Vinyl Chloride Production. [Link]

  • The University of Oklahoma. (2003). Vinyl Chloride Production. [Link]

  • ResearchGate. 1 H NMR spectrum of PVC. [Link]

Sources

Technical Guide: Stability, Storage, and Handling of Vinyl Chloride-d3

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Vinyl chloride-d3 (Chloroethylene-d3, CAS 6745-35-3) is a critical isotopologue used primarily as an internal standard in toxicology and as a tracer in metabolic mechanism studies of vinyl halides. While it shares the volatility and carcinogenicity of non-labeled vinyl chloride, its high cost and specific application in quantitative mass spectrometry (MS) demand a more rigorous storage and handling protocol.

This guide defines the physicochemical constraints of Vinyl Chloride-d3, delineates the mechanisms of isotopic and chemical degradation, and provides a self-validating workflow for its storage and use.

Part 1: Physicochemical Profile & Isotopic Integrity

The substitution of hydrogen with deuterium (


) introduces a Kinetic Isotope Effect (KIE), slightly altering the physical properties compared to the non-labeled parent. However, for handling purposes, it must be treated as a highly volatile, flammable gas that liquifies under pressure.
Table 1: Comparative Physicochemical Properties[1]
PropertyVinyl Chloride (Standard)Vinyl Chloride-d3 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-VCM)
Operational Implication
Formula


Mass shift (+3 Da) for MS detection.
Boiling Point -13.4°C~ -13.4°C (negligible shift)Must be handled in a vacuum manifold or cold trap system.
Vapor Pressure ~2580 mmHg (20°C)SimilarHigh pressure hazard in sealed ampoules at RT.
Stability Polymerizes (light/heat)Polymerizes; C-D bond is strongerSlower H-abstraction, but C=C bond remains reactive.
Flash Point -78°C-78°CExtreme flammability risk.[1]

Part 2: Mechanisms of Degradation

Understanding why Vinyl Chloride-d3 degrades is essential for preventing it. Two primary pathways threaten the integrity of this reagent: Radical Polymerization and Isotopic Exchange .

Radical Polymerization (Chemical Loss)

Like its non-labeled counterpart,


-VCM is prone to free-radical polymerization, forming Polyvinyl Chloride-d3 (

-PVC). This reaction is autocatalytic once initiated by peroxides (formed via oxygen exposure) or UV light.

Mechanism:

  • Initiation: Trace oxygen reacts to form unstable peroxides, or UV light cleaves the weak C-Cl bond.

  • Propagation: The radical attacks the vinyl double bond.[2]

  • Termination: Chains couple, resulting in insoluble white solids (polymer) inside the ampoule.

Isotopic Exchange (Label Loss)

While C-D bonds are shorter and stronger than C-H bonds (the Primary Isotope Effect), exposure to strong protic acids or bases in the presence of moisture can catalyze H/D exchange, effectively "diluting" the isotopic purity.

Visualization: Degradation Pathways

The following diagram illustrates the critical control points where storage conditions intervene to stop degradation.

degradation_pathways VCM Vinyl Chloride-d3 (Monomer) Radical Free Radical Species VCM->Radical Initiated by Exchange H-D Exchange (Isotopic Dilution) VCM->Exchange Catalyzed by Oxygen Oxygen / Air Oxygen->Radical Light UV Light / Heat Light->Radical Polymer Polymerized d3-PVC (Irreversible Loss) Radical->Polymer Propagation Moisture Moisture/Protons (H2O) Moisture->Exchange

Figure 1: Critical degradation pathways. Red nodes indicate initiation factors that must be excluded via storage protocols.

Part 3: Storage Protocols

To maintain >98 atom% D and >99% chemical purity, adherence to the "Cold-Dark-Inert" triad is mandatory.

The Stabilizer Factor

Most commercial preparations of Vinyl Chloride-d3 contain a stabilizer, typically Hydroquinone or 4-tert-Butylcatechol (TBC) , in the range of 10-200 ppm.

  • Note: Stabilizers require the presence of trace oxygen to function effectively in the liquid phase, but for gas phase storage of isotopologues, we prioritize exclusion of oxygen to prevent oxidative degradation.

  • Recommendation: If the material is for immediate MS use (where stabilizer interference is unacceptable), purchase uninhibited versions and store at -80°C.

Storage Conditions Table
ParameterRequirementScientific Rationale
Temperature -20°C to -80°C Arrhenius equation dictates that reaction rates (polymerization) drop significantly at lower temps. -80°C is preferred for long-term (>6 months).
Container Steel Cylinder or Sealed Ampoule Glass ampoules must be borosilicate and flame-sealed. Steel cylinders (lecture bottles) are preferred for repeated access.
Atmosphere Inert (Argon/Nitrogen) Prevents formation of peroxides which initiate polymerization.
Light Dark / Amber Glass Prevents photolytic cleavage of the C-Cl bond.
Segregation Flammables Cabinet / Hazmat Freezer Segregate from oxidizers.[3] Ensure the freezer is "spark-proof" or rated for flammables.

Part 4: Handling & Safety Workflow

WARNING: Vinyl Chloride is a Group 1 Carcinogen. All handling must occur in a certified chemical fume hood or glovebox.

The "Cold Trap" Transfer Method

Because


-VCM boils at -13.4°C, pouring it is impossible. You must use vacuum transfer.

Protocol:

  • Setup: Connect the source cylinder and the receiving vessel (e.g., NMR tube or reaction flask) to a vacuum manifold.

  • Purge: Cycle Argon/Vacuum 3 times to remove air/moisture.

  • Freeze: Submerge the receiving vessel in Liquid Nitrogen (

    
    , -196°C).
    
  • Transfer: Open the source cylinder. The VCM will sublime/distill over and condense as a solid in the receiving vessel (Cryopumping).

  • Seal: Close the receiving vessel valve before removing the

    
     bath.
    
Visualization: Vacuum Transfer Workflow

handling_workflow Source Source Cylinder (Vinyl Chloride-d3) Manifold Vacuum Manifold (Inert Gas Line) Source->Manifold Gas Phase Receiver Reaction Vessel (Frozen Solid) Manifold->Receiver Condensation Trap Cold Trap (Liquid N2) Trap->Manifold Protects Pump

Figure 2: Vacuum line transfer workflow utilizing cryopumping to move d3-VCM without atmospheric exposure.

Part 5: Quality Control (Self-Validation)

Before committing expensive


-VCM to a study, validate its purity.
Proton NMR ( -NMR)
  • Objective: Detect non-labeled impurities (

    
    ) and polymerization.
    
  • Method: Dissolve a small aliquot in

    
     (or use neat if in a pressure tube).
    
  • Expectation:

    • Pure

      
      :  Silent spectrum (no peaks) in the vinyl region (5.0 - 6.5 ppm).
      
    • Contaminated: Multiplets at 5.5 - 6.3 ppm indicate protonated Vinyl Chloride (label loss).

    • Polymerized: Broad peaks in the aliphatic region (2.0 - 4.5 ppm) indicate PVC formation.

GC-MS
  • Objective: Confirm Isotopic Enrichment.

  • Method: Gas chromatography with Mass Spec detection.

  • Expectation:

    • Parent ion at m/z 65 (

      
      ) and m/z 67  (
      
      
      
      ).
    • Absence of m/z 62 (Non-labeled VCM).

References

  • Centers for Disease Control and Prevention (CDC). (2023). Vinyl Chloride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Cancer Institute. (2023). Vinyl Chloride and Cancer Risk.[3][4][5] Retrieved from [Link]

  • Linde Gas. (2016).[6] Safety Data Sheet: Vinyl Chloride, Stabilized. Retrieved from [Link]

Sources

A Technical Guide to Vinyl Chloride-d3: Sourcing, Purity Verification, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Vinyl chloride-d3 (chloroethylene-d3), a deuterated stable isotope-labeled compound essential for a range of sophisticated analytical applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of supplier selection, purity verification, and the causal science behind its primary applications.

Introduction to Vinyl chloride-d3: The Significance of Deuteration

Vinyl chloride-d3 (D₂C=CDCl) is a form of vinyl chloride where the three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution, while having a minimal impact on the chemical properties of the molecule, imparts a distinct mass difference that is readily detectable by mass spectrometry (MS). This fundamental principle underpins its utility in quantitative analysis, where it serves as an ideal internal standard.[1][2] The use of stable isotopes like deuterium offers a significant advantage over radioactive isotopes as they are non-radioactive, do not pose a radiation risk, and are safe for use in clinical and pharmacokinetic studies.[3]

The primary application of Vinyl chloride-d3 lies in its use as an internal standard for the quantification of vinyl chloride monomer (VCM) in various matrices.[4] VCM is a known human carcinogen and a significant industrial chemical, primarily used in the production of polyvinyl chloride (PVC).[5] Therefore, accurate and sensitive detection of residual VCM is crucial in environmental monitoring, occupational safety, and ensuring the safety of consumer products.

Sourcing High-Purity Vinyl chloride-d3: Supplier Landscape and Purity Considerations

The reliability of any quantitative analytical method is fundamentally dependent on the purity of the reference standards used. For Vinyl chloride-d3, two key purity parameters must be considered: chemical purity and isotopic purity (also referred to as isotopic enrichment).

Several reputable suppliers specialize in the synthesis and provision of high-purity stable isotope-labeled compounds. When selecting a supplier, it is imperative to scrutinize their product specifications and request a Certificate of Analysis (CoA) for the specific lot being purchased. A typical CoA will provide detailed information on both the chemical and isotopic purity, as determined by various analytical techniques.[6]

Table 1: Prominent Suppliers of Vinyl chloride-d3 and Typical Purity Specifications

SupplierIsotopic Purity (atom % D)Chemical PurityNotes
Sigma-Aldrich (Merck) ≥98%≥99% (CP)Often contains a stabilizer like hydroquinone.
Cambridge Isotope Laboratories, Inc. (CIL) ≥98%Not explicitly stated, but implied to be high.Provides detailed product information.
CDN Isotopes 98%Not explicitly stated, but implied to be high.Offers the compound in gas form.

Understanding Purity Grades:

  • Isotopic Purity (atom % D): This value indicates the percentage of the compound's molecules that contain deuterium at the specified positions. For example, an isotopic purity of 98 atom % D means that in a given sample, 98% of the hydrogen atoms at the labeled positions are deuterium.

  • Chemical Purity (CP Grade): "CP" stands for Chemically Pure.[7][8] This grade signifies a high degree of purity, suitable for general laboratory and analytical applications.[7][9] While it indicates low levels of impurities, it is crucial to check the CoA for specific information on the nature and quantity of any residual impurities.

Verification of Purity: A Multi-faceted Analytical Approach

While suppliers provide purity information, it is often a matter of good scientific practice, and sometimes a regulatory requirement, to independently verify the purity of the standard in-house. A combination of analytical techniques is typically employed to provide a comprehensive assessment of both chemical and isotopic purity.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

GC-MS is a powerful technique for the analysis of volatile compounds like Vinyl chloride-d3.[12] It allows for the separation of the compound from potential volatile impurities and provides information on its mass-to-charge ratio, which is essential for confirming its identity and assessing its isotopic enrichment.

Experimental Protocol: GC-MS Analysis of Vinyl chloride-d3

  • Sample Preparation:

    • Carefully prepare a dilute solution of Vinyl chloride-d3 in a suitable volatile solvent (e.g., methanol or dichloromethane). Due to its gaseous nature at room temperature, this should be done in a well-ventilated fume hood with appropriate safety precautions.

    • For quantitative analysis of isotopic enrichment, prepare a series of calibration standards of the unlabeled vinyl chloride.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating vinyl chloride from potential impurities.

      • Injector: Use a split/splitless injector in split mode to prevent column overloading.

      • Oven Program: A temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 200°C) will ensure the elution of all components.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) is the standard mode for this type of analysis.

      • Acquisition Mode: Acquire data in full scan mode to obtain the mass spectrum of the eluting peaks.

  • Data Analysis:

    • Chemical Purity: Integrate the peak corresponding to Vinyl chloride-d3 and any impurity peaks in the total ion chromatogram (TIC). The chemical purity can be estimated by calculating the area percentage of the main peak.

    • Isotopic Purity:

      • Examine the mass spectrum of the Vinyl chloride-d3 peak. The molecular ion ([M]⁺) for fully deuterated vinyl chloride (C₂D₃Cl) will appear at m/z 65 (for ³⁵Cl) and 67 (for ³⁷Cl).

      • Look for the presence of ions corresponding to partially deuterated species (e.g., C₂HD₂Cl at m/z 64 and 66) and the unlabeled vinyl chloride (C₂H₃Cl at m/z 62 and 64).

      • The relative intensities of these ions can be used to calculate the isotopic enrichment.[13] It's important to correct for the natural abundance of ¹³C.[13]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Vinyl chloride-d3 Standard Dilution Dilution in Volatile Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpec Mass Spectrum Detection->MassSpec ChemPurity Chemical Purity Calculation (Peak Area %) TIC->ChemPurity IsoPurity Isotopic Enrichment Calculation (Ion Ratios) MassSpec->IsoPurity

Caption: The workflow illustrating how a stable isotope-labeled internal standard like Vinyl chloride-d3 ensures accurate quantification in LC-MS/MS bioanalysis.

Metabolic and Mechanistic Studies

Stable isotope labeling is a powerful tool for elucidating metabolic pathways and reaction mechanisms. [1][14]While Vinyl chloride-d3 itself is more commonly used as an internal standard, the principle of using deuterated compounds is central to these studies. By administering a deuterated compound and analyzing the metabolites, researchers can track the fate of the molecule in a biological system and identify the positions of metabolic transformations.

Safe Handling and Storage

Vinyl chloride is a known human carcinogen and a flammable gas. [5]While deuteration does not significantly alter its chemical reactivity or toxicity, Vinyl chloride-d3 should be handled with the same level of caution as its unlabeled counterpart.

Key Safety Precautions:

  • Handling: All handling of Vinyl chloride-d3 should be conducted in a well-ventilated chemical fume hood. [15][16]Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Vinyl chloride-d3 is typically supplied as a compressed gas or a liquefied gas under pressure. It should be stored in a cool, dry, well-ventilated area away from sources of ignition. [15][17]* Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Vinyl chloride-d3 is a critical analytical tool for researchers and scientists in fields ranging from environmental science to drug development. Its utility as a stable isotope-labeled internal standard enables the accurate and precise quantification of vinyl chloride in complex matrices, which is essential for safety and regulatory compliance. A thorough understanding of its sourcing, purity verification, and proper application is paramount to generating reliable and reproducible scientific data.

References

  • What is the difference between the chemical purity grades CP and AR? (2024). Retrieved from Reddit. [Link]

  • What is Lab Grade Purity and Why Does It Matter? (2025). Retrieved from Microbioz India. [Link]

  • A Guide to Solvent Grades. (2022). Retrieved from CP Lab Safety. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Retrieved from Metabolic Solutions. [Link]

  • Vinyl Chloride Monomer - Safe Handling Guide. (n.d.). Retrieved from Toxic Docs. [Link]

  • Determination of vinyl chloride in workplace air using gas chromatography. (2021). Retrieved from Publisso. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Retrieved from Royal Society of Chemistry. [Link]

  • Stable isotope labelled compounds for research and analysis. (2026). Retrieved from Qmx Laboratories. [Link]

  • Vinyl Chloride: Safe Handling & Storage. (2018). Retrieved from YouTube. [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (n.d.). Retrieved from ACS Publications. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). Retrieved from ResolveMass Laboratories Inc. [Link]

  • DEVELOPMENT AND APPLICATION OF AN LC-MS/MS METHOD FOR THE DETECTION OF THE VINYL CHLORIDE-INDUCED DNA ADDUCT N2,3-ETHENOGUANINE IN TISSUES OF ADULT AND WEANLING RATS FOLLOWING EXPOSURE TO [13C2]-VC. (n.d.). Retrieved from NIH. [Link]

  • 1910.1017 - Vinyl chloride. (n.d.). Retrieved from Occupational Safety and Health Administration. [Link]

  • An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Retrieved from Moravek. [Link]

  • Mass fragment spectra of vinyl chloride (VC) obtained from the NIST... (n.d.). Retrieved from ResearchGate. [Link]

  • CERTIFICATE OF ANALYSIS. (2023). Retrieved from ALS. [Link]

  • Method 107 - Determination of Vinyl Chloride Content of In-Process Wastewater Samples, and Vinyl Chloride Content of Polyvinyl C. (n.d.). Retrieved from EPA. [Link]

  • Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Retrieved from ResearchGate. [Link]

  • Vinyl chloride - Hazardous Substance Fact Sheet. (n.d.). Retrieved from New Jersey Department of Health. [Link]

  • Applications of stable isotopes in clinical pharmacology. (n.d.). Retrieved from Semantic Scholar. [Link]

  • Guidelines For The Distribution Of Vinyl Chloride. (n.d.). Retrieved from European Council of Vinyl Manufacturers. [Link]

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. (2025). Retrieved from ResearchGate. [Link]

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Vinyl Chloride using Vinyl Chloride-d3 Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl Chloride (VC) is a Class 1 carcinogen and a highly volatile monomer (boiling point -13.4°C). Its analysis is complicated by significant losses during sample preparation and matrix-induced volatility variations. Traditional internal standards (e.g., Fluorobenzene, Bromofluorobenzene) effectively correct for injection precision but fail to compensate for the specific thermodynamic partitioning of VC in headspace or purge-and-trap systems.

This protocol details the use of Vinyl Chloride-d3 (VC-d3) as a stable isotope-labeled internal standard. By utilizing Isotope Dilution Mass Spectrometry (IDMS), VC-d3 provides identical chemical and physical behavior to the analyte, offering real-time correction for matrix effects, extraction efficiency, and ionization suppression.

Scientific Rationale: Why Vinyl Chloride-d3?

The Limitations of Generic Internal Standards

In Gas Chromatography-Mass Spectrometry (GC-MS), generic internal standards like Fluorobenzene elute at different retention times and possess different partition coefficients (


) than Vinyl Chloride.
  • Thermodynamic Mismatch: In Headspace (HS) analysis, the ratio of analyte in the gas phase is governed by

    
    . If the matrix (e.g., high salt, viscosity) alters 
    
    
    
    but not
    
    
    , quantitation errors occur.
  • Retention Time Shift: VC elutes very early (often < 2 mins on non-PLOT columns). Generic standards elute later, meaning they do not experience the same instantaneous source conditions (e.g., water vapor elution) as VC.

The Isotope Dilution Advantage

VC-d3 is the deuterated analog of VC (


).
  • Identical Partitioning:

    
    . Any matrix effect that suppresses VC volatility suppresses VC-d3 equally.
    
  • Co-elution: VC and VC-d3 co-elute (or elute with negligible separation due to the deuterium isotope effect), ensuring they are subjected to identical ionization conditions in the MS source.

Chemical & Physical Specifications

PropertyAnalyte: Vinyl ChlorideInternal Standard: Vinyl Chloride-d3
CAS Number 75-01-46745-35-3
Formula


MW 62.50 g/mol 65.52 g/mol
Boiling Point -13.4 °C-13.4 °C (approx)
Quantitation Ion (SIM) m/z 62 m/z 65
Qualifier Ion (SIM) m/z 64 (

)
m/z 67 (

)

Experimental Protocol

Reagents and Materials
  • Primary Standard: Vinyl Chloride (1000 µg/mL in Methanol). Note: Commercial ampoules are preferred over gas preparation for safety and accuracy.

  • Internal Standard: Vinyl Chloride-d3 (100-2000 µg/mL in Methanol).

  • Diluent: Methanol (Purge & Trap grade) and Reagent Water (organic-free).

  • Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

Critical Step: Handling Volatile Standards

Safety Warning: VC is a carcinogen.[1] All work must be performed in a fume hood. Due to the low boiling point, standard preparation requires the "Cold Methanol" technique to prevent analyte loss.

  • Chilling: Pre-chill all syringes, volumetric flasks, and methanol diluent to < 4°C (ideally -10°C) before use.

  • Sub-Surface Injection: When diluting the stock, inject the aliquot below the surface of the chilled methanol.

  • Immediate Sealing: Cap vials immediately after addition. Do not vortex vigorously; invert gently to mix.

Instrument Parameters (GC-MS/HS)

System: Agilent 7890/5977 or equivalent Single Quadrupole MS. Introduction: Headspace Sampler (e.g., Agilent 7697A).

Headspace Parameters[1][2][3][4]
  • Oven Temp: 80 °C (Water matrix) / 90-100 °C (Polymer matrix)

  • Equilibration Time: 30 min (Water) / 60 min (Polymer)

  • Loop Temperature: 110 °C

  • Transfer Line: 120 °C

GC Parameters
  • Column: DB-624 (30m x 0.25mm x 1.4µm) or Porabond Q (PLOT) for enhanced separation.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (Split ratio 10:1 to 50:1 depending on sensitivity requirements). 200 °C.

  • Oven Program:

    • 35 °C for 5 min (Critical for VC retention).

    • Ramp 10 °C/min to 150 °C.

    • Post-run: 240 °C for 3 min.

MS Parameters (SIM Mode)

Selected Ion Monitoring (SIM) is required for sensitivity and selectivity.

CompoundRetention Time (min)*Target Ion (m/z)Qualifier Ion (m/z)Dwell Time (ms)
Vinyl Chloride ~3.562.0 64.050
Vinyl Chloride-d3 ~3.565.0 67.050

*Retention time varies by column flow and phase.

Workflow Visualization

Analytical Workflow

The following diagram illustrates the critical path from sample preparation to data analysis, emphasizing the integration of the IS.

VC_Analysis_Workflow cluster_Prep Sample Preparation (Cold Chain) cluster_Inst Instrumental Analysis Start Start: Sample Collection Chill Chill Reagents & Syringes (< 4°C) Start->Chill Spike Spike Sample with VC-d3 IS (Sub-surface injection) Chill->Spike Prevent Volatilization Seal Immediately Seal Vial (PTFE/Silicone Septum) Spike->Seal HS Headspace Equilibration (80°C / 30 min) Seal->HS GC GC Separation (DB-624, 35°C Hold) HS->GC Transfer Line 120°C MS MS Detection (SIM) Target: m/z 62 & 65 GC->MS Data Data Processing (Ratio: Area 62 / Area 65) MS->Data

Figure 1: Step-by-step analytical workflow emphasizing cold-handling techniques to preserve volatile analytes.

Calibration and Calculation

Internal Standard Calibration Logic

Quantitation is performed using the Response Factor (RF) method derived from the ratio of the analyte area to the IS area.



Where:

  • 
     = Peak area of Vinyl Chloride (m/z 62)
    
  • 
     = Peak area of VC-d3 (m/z 65)
    
  • 
     = Concentration of standard
    
  • 
     = Fixed concentration of VC-d3
    
Calibration Curve Construction
  • Prepare a 5-point calibration curve (e.g., 0.5, 1, 5, 10, 20 ppb).

  • Add the same amount of VC-d3 (e.g., 5 ppb) to every standard and sample.

  • Plot the Area Ratio (

    
    ) on the Y-axis vs. Concentration Ratio  (
    
    
    
    ) on the X-axis.
  • Linearity Requirement:

    
    .
    
Quantitation Logic Diagram

Calibration_Logic cluster_Cal Ratio Calculation RawData Raw MS Data Extract Extract Ion Chromatograms (EIC) RawData->Extract Integrate Integrate Peaks Extract->Integrate AreaVC Area m/z 62 (VC) Integrate->AreaVC AreaIS Area m/z 65 (IS) Integrate->AreaIS Ratio Calculate Ratio (Area VC / Area IS) AreaVC->Ratio AreaIS->Ratio Curve Apply Linear Regression (y = mx + b) Ratio->Curve Result Final Concentration Curve->Result

Figure 2: Data processing logic for Internal Standard quantitation.

Quality Control & Troubleshooting

System Suitability Criteria
  • Precision: %RSD of 6 replicate injections of the standard must be

    
    .
    
  • IS Recovery: The peak area of VC-d3 in samples should be within 50-150% of the peak area in the calibration standards.

  • Blank Analysis: Analyze a blank methanol/water sample to ensure no carryover (VC is "sticky" in transfer lines).

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Response for VC & IS Leak in HS vial or GC inlet.Check crimp tightness; replace septum.
High Background m/z 62 Laboratory air contamination.Store samples away from solvents; check ambient air.
Poor Linearity Loss of volatile standard during prep.Use "Cold Methanol" method; work faster.
IS Area Variation Matrix effects affecting partitioning.This is expected; the Ratio (

) corrects for this.

References

  • U.S. EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[5]

  • ISO. (1997). ISO 10301:1997 Water quality — Determination of highly volatile halogenated hydrocarbons — Gas-chromatographic methods. International Organization for Standardization.

  • Sigma-Aldrich. (n.d.).[6] Vinyl chloride-d3 Product Specification & Properties.[6][7] Merck KGaA.

  • Restek Corporation. (2000). Optimizing the Analysis of Volatile Organic Compounds. Application Note 59895B.

Sources

Application Note: High-Sensitivity Quantitation of Vinyl Chloride via Purge and Trap GC/MS using Isotope Dilution (Vinyl Chloride-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Vinyl Chloride (VC) is a Class 1 carcinogen with strict regulatory limits (e.g., 2 ppb in drinking water, 0.46 ppm in pharmaceutical ingredients). Standard headspace analysis often lacks the sensitivity required for trace-level quantitation. This protocol utilizes Purge and Trap (P&T) concentration coupled with GC/MS in SIM mode , employing Vinyl Chloride-d3 as an internal standard.

Why Vinyl Chloride-d3?

The high volatility of VC (b.p. -13.4°C) makes it susceptible to significant losses during sample preparation and purging. Using a deuterated analog (VC-d3) provides a self-validating system:

  • Purge Efficiency Correction: VC-d3 behaves thermodynamically identically to VC during the purge phase, correcting for variations in sparge flow or temperature.

  • Matrix Compensation: Any "salting out" effects or viscosity changes in the sample matrix affecting VC release will equally affect the VC-d3.

  • MS Ionization Normalization: Corrects for source fluctuations.

Analytical Mechanism

The following diagram illustrates the critical flow path of the analyte from the aqueous matrix to the MS detector, highlighting the trap-and-desorb mechanism.

PT_Workflow Sample Sample + VC-d3 (Sparger) Trap_Ads Trap (Adsorption) < 35°C Sample->Trap_Ads Volatiles Transfer PurgeGas Inert Gas (He/N2) PurgeGas->Sample Purge Trap_Des Trap (Desorption) > 180°C Trap_Ads->Trap_Des Heat Applied Waste Vent Trap_Ads->Waste Moisture/Gas GC GC Separation (DB-624) Trap_Des->GC Backflush Injection MS MS Detection (SIM Mode) GC->MS m/z 62, 65

Caption: Schematic of the Purge and Trap process. Volatiles are stripped from the sample, focused on a sorbent trap, and then thermally desorbed into the GC.

Experimental Protocol

Reagents and Standards[1][2][3]
  • Analyte: Vinyl Chloride (2000 µg/mL in Methanol).

  • Internal Standard (IS): Vinyl Chloride-d3 (2000 µg/mL in Methanol).

  • Matrix: Organic-free reagent water (boiled and nitrogen-purged).

  • Trap: Vocarb 3000 (K Trap) or equivalent (Tenax/Silica Gel/Charcoal) – Essential for trapping highly volatile gases.

Standard Preparation (Critical Step)

Risk: VC is a gas at room temperature. Improper handling leads to immediate concentration loss.

  • Chill everything: Keep methanol, syringes, and volumetric flasks at <4°C.

  • Sub-surface Injection: When diluting stock standards, inject the aliquot below the surface of the methanol solvent.

  • Working Standard: Prepare a 10 ppm working solution.

    • Calculation: Dilute stock to achieve calibration points (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 ppb).

    • IS Spiking: Add VC-d3 to every sample and standard to a final concentration of 5 ppb.

Instrumentation Parameters[3][4][5]
Table 1: Purge and Trap (P&T) Settings
ParameterSettingRationale
Purge Temp Ambient (20-25°C)Heating increases water vapor transfer to MS, which is detrimental.
Purge Time 11.0 minSufficient to strip >95% of VC from water (EPA 8260D).
Purge Flow 40 mL/minOptimized for Vocarb 3000 trap efficiency.
Dry Purge 1.0 minRemoves excess water from the trap before desorption.
Desorb Temp 250°CRapid release of volatiles into the GC.
Desorb Time 2.0 minEnsures complete transfer; prevents peak tailing.
Bake Temp 260°C (8 min)Prevents carryover to the next sample.
Table 2: GC/MS Settings
ParameterSettingRationale
Column DB-624 or ZB-624 (30m x 0.25mm x 1.4µm)Thick film required to retain volatiles and separate VC from Methanol.
Oven Program 35°C (hold 4 min)

Ramp to 200°C
Low initial temp focuses the gas band at the head of the column.
Injector Split (1:10 to 1:50)Maintains peak shape; P&T injects a large volume of gas.
MS Mode SIM (Selected Ion Monitoring)Maximizes sensitivity for trace analysis.
Solvent Delay 1.0 minTurn filament on after air/CO2 elutes but before VC.
Mass Spectrometry: Ion Selection

SIM mode is mandatory for low-level detection. The shift in mass due to deuterium allows distinct separation of analyte and standard.

Table 3: SIM Acquisition Table
CompoundTypeQuant Ion (m/z)Qual Ion (m/z)Dwell Time (ms)
Vinyl Chloride Target62 64100
Vinyl Chloride-d3 Internal Std65 67100

Note: VC-d3 (C2D3Cl) has a molecular weight of ~65.5. The primary ion is m/z 65 (


Cl isotope).

Validation & Quality Assurance

To ensure the method is "Self-Validating," adhere to these criteria:

  • Internal Standard Recovery:

    • The area count of m/z 65 (VC-d3) in samples must be within 50-150% of the area count in the calibration blank.

    • Failure Mode: Low recovery indicates a leak in the P&T system or matrix suppression.

  • Relative Response Factor (RRF):

    • Calculate RRF for each calibration level:

      
      
      
    • The %RSD of RRFs across the curve should be < 20% .[1]

  • Bake-out Check:

    • Run a blank water sample after high-concentration samples (>20 ppb) to verify no carryover (m/z 62 < LOD).

Troubleshooting & Optimization

Water Management

Excess water entering the MS source is the primary failure mode in P&T.

  • Symptom: High m/z 18 baseline, poor sensitivity, shifting retention times.

  • Fix: Ensure the "Dry Purge" step is active. Verify the moisture control system (condenser) on the P&T concentrator is functioning (typically set to ambient or slightly cool, but not freezing).

Leak Checking

P&T systems have many connections.

  • Protocol: Use a handheld electronic leak detector on all fittings (sparger nut, trap fittings, transfer line).

  • Self-Check: If the m/z 65 (IS) peak is missing entirely, the leak is likely at the sparger or trap load side.

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • U.S. Pharmacopeia. (2023). General Chapter <467> Residual Solvents. USP-NF.

  • Restek Corporation. (2020). Optimizing Purge and Trap Parameters for VOC Analysis. Application Note.

Sources

Analysis of drinking water contaminants using "Vinyl chloride-d3"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Vinyl Chloride in Drinking Water via Isotope Dilution GC-MS

Abstract

This application note details a robust protocol for the trace analysis of Vinyl Chloride (VC) in drinking water utilizing Vinyl Chloride-d3 as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). While standard EPA Method 524.3 relies on fluorobenzene or similar internal standards, the high volatility of VC (boiling point -13.4°C) often leads to variable recovery during the Purge and Trap (P&T) phase. By employing VC-d3, a stable isotopologue, this method corrects for matrix effects, purge inefficiencies, and instrument drift in real-time. This guide provides optimized P&T parameters, specific MS SIM (Selected Ion Monitoring) acquisition windows, and a rigorous QA/QC framework suitable for compliance monitoring at sub-ppb levels.

Introduction & Regulatory Context

Vinyl Chloride is a Group 1 human carcinogen primarily originating from the degradation of chlorinated solvents (e.g., TCE, PCE) or leaching from PVC piping.[1]

  • US EPA MCL: 2.0 µg/L (ppb).

  • MCLG (Goal): 0 µg/L.

  • Challenge: Standard P&T methods often suffer from "breakthrough" or poor purging efficiency for gaseous monomers.

  • Solution: Isotope Dilution. By spiking the sample with VC-d3 prior to analysis, any loss of the native analyte during the purge, trap, or desorb steps is mirrored by the isotopologue. The ratio of their responses remains constant, ensuring high-accuracy quantitation.

Chemical & Physical Properties

PropertyVinyl Chloride (Native)Vinyl Chloride-d3 (Internal Standard)
Formula C₂H₃ClC₂D₃Cl
CAS No. 75-01-46745-35-3
Mol. Weight 62.50 g/mol 65.52 g/mol
Boiling Point -13.4 °C-13.3 °C (approx)
Quant Ion (m/z) 62 (primary), 6465 (primary), 67
Retention Time ~3.50 min~3.48 min (slightly earlier due to isotope effect)

Experimental Methodology

Instrumentation Platform
  • Concentrator: Tekmar Lumin (or equivalent P&T system) with #9 Trap (Tenax/Silica Gel/Charcoal).

  • Gas Chromatograph: Agilent 7890B equipped with Split/Splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD (Single Quadrupole).

  • Column: Agilent J&W DB-624 UI (20 m x 0.18 mm, 1.0 µm film) or equivalent. Note: A thicker film is crucial for retaining volatile gases.

Reagents & Standards
  • Primary Standard: Vinyl Chloride (1000 µg/mL in Methanol).

  • Internal Standard (IS): Vinyl Chloride-d3 (2000 µg/mL in Methanol).

  • Preservatives: Ascorbic Acid (25 mg/40 mL) and Maleic Acid (200 mg/40 mL). Avoid HCl, as it can cause dehydrohalogenation of precursors.

Analytical Workflow Diagram

G Sample Drinking Water Sample (40mL VOA Vial) Spike Spike: VC-d3 IS (Isotope Dilution) Sample->Spike Pre-Analysis Purge Purge & Trap (11 min @ Ambient) Spike->Purge Load Desorb Desorb to GC (1 min @ 260°C) Purge->Desorb Concentrate GC GC Separation (DB-624 Column) Desorb->GC Transfer MS MS Detection (SIM Mode) GC->MS Elution Data Quantitation (Ratio m/z 62:65) MS->Data Signal Processing

Caption: Workflow for Isotope Dilution Analysis of Vinyl Chloride using P&T GC-MS.

Detailed Protocol

Step 1: Sample Collection & Preservation
  • Add 25 mg Ascorbic Acid (dechlorinating agent) and 200 mg Maleic Acid (pH adjuster) to 40 mL VOA vials prior to collection.

  • Fill vial completely with sample water to form a convex meniscus.

  • Cap immediately. Do not leave headspace.

  • Invert to mix. Check for air bubbles; discard if bubbles are present.

  • Store at 4°C. Hold time: 14 days.

Step 2: Standard Preparation (Critical)

Handling gaseous analytes requires precision to prevent volatilization loss.

  • Chilling: Chill the gastight syringe and the methanol solvent to 4°C before handling high-concentration VC stocks.

  • Sub-surface Injection: When creating the working calibration curve, inject the methanolic VC and VC-d3 standards below the surface of the reagent water in the volumetric flask.

  • IS Concentration: Target a final concentration of 2.0 ppb (µg/L) for VC-d3 in every sample.

Step 3: Purge & Trap Parameters (Optimized for 524.3)
ParameterSettingRationale
Purge Gas Nitrogen or Helium (99.999%)Carrier efficiency.
Purge Flow 40 mL/minOptimal mass transfer.
Purge Time 11.0 minSufficient to strip VC from water matrix.
Purge Temp Ambient (20-25°C)Heating increases water vapor transfer (undesirable).
Desorb Temp 260°CRapid release from Tenax/Charcoal trap.
Desorb Time 1.0 minSharp injection band.
Bake Temp 280°C (2 min)Prevents carryover.
Step 4: GC-MS Acquisition Parameters
  • Inlet: Split 1:30 @ 200°C.

  • Oven Program:

    • 35°C for 5 min (Hold is critical for gas focusing).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 240°C.

  • MS Mode: SIM (Selected Ion Monitoring).[2]

    • Dwell Time: 50 ms per ion.

    • Solvent Delay: 1.5 min (VC elutes early, ~3.5 min).

SIM Table:

Compound Type Target Ion (m/z) Qualifier Ion (m/z)
Vinyl Chloride Analyte 62.0 64.0

| Vinyl Chloride-d3 | Internal Std | 65.0 | 67.0 |

Isotope Dilution Logic & Calculation

The concentration of Vinyl Chloride (


) is calculated using the Relative Response Factor (

) derived from the calibration curve, corrected by the recovery of the deuterated isotope.


Where:

  • 
     = Area of VC quant ion (m/z 62).
    
  • 
     = Area of VC-d3 quant ion (m/z 65).
    
  • 
     = Concentration of VC-d3 spiked (e.g., 2.0 ppb).
    
  • 
     = Average Relative Response Factor from initial calibration.
    

IDMS cluster_0 Sample Path Matrix Matrix Effect / Loss (e.g., Leak, Adsorption) MS_Signal MS Detection Matrix->MS_Signal Both affected equally VC Vinyl Chloride (Native) VC->Matrix VC_d3 Vinyl Chloride-d3 (Internal Std) VC_d3->Matrix Ratio Ratio Calculation (Area 62 / Area 65) MS_Signal->Ratio Result Corrected Concentration Ratio->Result Error Cancelled Out

Caption: Mechanism of Error Correction in Isotope Dilution Mass Spectrometry.

QA/QC & Performance Criteria

To ensure data trustworthiness (E-E-A-T), the following criteria must be met:

  • Initial Calibration: 5-point curve (0.2, 0.5, 2.0, 10.0, 50.0 ppb).

    • Acceptance: RSD < 20% for RRFs.[3] Linear regression

      
      .[4]
      
  • Minimum Reporting Level (MRL) Confirmation: Analyze a standard at 0.2 ppb.

    • Acceptance: Signal-to-Noise (S/N) > 10:1.

  • Internal Standard Recovery:

    • Calculate the absolute area of VC-d3 in samples vs. the calibration blank.

    • Limit: 70% - 130%.[2] Note: If recovery is low but the ratio is maintained, IDMS technically corrects the result, but <50% indicates system failure (leak).

  • Method Blank: Must contain < 0.1 ppb VC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response (Both VC & VC-d3) Leak in P&T or Trap degradation.Perform "Leak Check" on P&T. Bake trap for 10 min @ 280°C.
Poor Peak Shape (Tailing) Water management failure.Increase "Dry Purge" time (0.5 to 1 min). Check GC inlet liner.
Shift in Retention Time Column moisture saturation.Bake GC column at 240°C for 20 mins. Verify P&T moisture trap.
High Background (m/z 62) Lab air contamination.VC is ubiquitous in some labs. Check ambient air; use charcoal filters on gas lines.

References

  • U.S. Environmental Protection Agency. (2009). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA Document No. 815-B-09-009.

  • U.S. Environmental Protection Agency. (2013). Method 524.4: Measurement of Purgeable Organic Compounds in Water by Gas Chromatography/Mass Spectrometry using Nitrogen Purge Gas. EPA Document No. 815-R-13-002.

  • Agilent Technologies. (2018).[3] US EPA Method 524.3 with the Tekmar Lumin P&T Concentrator.[3] Application Note 5991-9258EN.[3]

  • Sigma-Aldrich. (n.d.). Vinyl chloride-d3 Product Specification & Safety Data Sheet.

  • Restek Corporation. (2010). Optimizing EPA Method 524.3 for Volatile Organics in Drinking Water.

Sources

Application Note: Advanced Air Analysis of Vinyl Chloride using Isotope Dilution (Vinyl Chloride-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Vinyl chloride (VC) is a Group 1 carcinogen with high volatility and low molecular weight, making it one of the most challenging analytes in ambient air monitoring. Its early elution in Gas Chromatography (GC) often leads to co-elution with bulk air components (CO₂, water), resulting in signal suppression and retention time shifts.

This Application Note details the protocol for using Vinyl Chloride-d3 (VC-d3) as an Internal Standard (IS) or Surrogate Standard (SS). By employing Isotope Dilution Mass Spectrometry (IDMS) , researchers can achieve self-correcting quantification. The physicochemical identity between VC and VC-d3 ensures that the isotopologue experiences the exact same sampling losses, thermal desorption inefficiencies, and matrix effects as the target analyte, providing the highest tier of data integrity.

Chemical Standards & Properties

The selection of the deuterated standard is critical. VC-d3 provides a mass shift of +3 Da, sufficient to avoid isobaric interference with the natural chlorine isotopes (


 and 

) of native vinyl chloride.
Table 1: Physicochemical Profile & Ion Selection[1]
CompoundFormulaBoiling PointQuant Ion (

)
Qualifier Ion (

)
Retention Time (Typical)
Vinyl Chloride

-13.4°C62 64~4.5 min
Vinyl Chloride-d3

-13.0°C65 67~4.48 min

Senior Scientist Note: You may observe a slight isotope effect where the deuterated analog elutes marginally earlier than the native compound on certain capillary phases (e.g., DB-624). This is normal and aids in peak deconvolution.

Workflow 1: Whole Air Sampling (EPA Method TO-15A)

This protocol aligns with the rigorous requirements of EPA Method TO-15A (2019 update), which mandates lower detection limits (<20 pptv) and stricter cleanliness checks.

Principle of Operation

Air is collected into evacuated SUMMA® or fused-silica lined canisters. VC-d3 is introduced to the canister either prior to sampling (as a surrogate) or prior to analysis (as an internal standard) to correct for the pre-concentration efficiency.

Experimental Protocol

Step 1: Canister Cleaning & Certification [1]

  • Clean canisters using repeated cycles of humidified nitrogen/zero air and high vacuum (<50 mTorr) at 80°C.

  • Validation: Analyze a blank. VC background must be <20 pptv.[1]

Step 2: Standard Introduction (The Critical Step)

  • Method A (Surrogate Mode): Spike the evacuated canister with VC-d3 before field deployment. This validates the integrity of the canister during transport.[1]

  • Method B (Internal Standard Mode): Spike the canister after sampling but before analysis. This corrects for instrument drift and trap recovery.

  • Dosage: Aim for a final concentration of 2–5 ppbv inside the canister.

Step 3: Sample Pre-concentration (Cryofocusing)

  • Connect canister to a pre-concentrator (e.g., Entech 7200 or Markes CIA Advantage).

  • Water Management: VC elutes near water. Use a dry purge or permeation dryer to remove bulk water without losing the polar VC.

  • Trapping: Focus 200–500 mL of air onto a glass bead trap at -150°C, then desorb to a secondary Tenax trap.

Step 4: GC-MS Analysis

  • Column: 60m x 0.32mm ID, 1.8 µm film thickness (DB-624 or equivalent).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven: 35°C (hold 5 min)

    
     Ramp 6°C/min to 150°C.
    
Logic Flow: TO-15A Analysis

TO15_Workflow Start Start: Evacuated Canister Spike Spike VC-d3 (IS/Surrogate) Start->Spike Surrogate Mode Sample Field Sampling (24h) Start->Sample IS Mode Spike->Sample Concentrate Cryogenic Pre-concentration (-150°C Trap) Spike->Concentrate Sample->Spike IS Mode (Post-Sampling) Sample->Concentrate WaterMgmt Water Management (Dry Purge) Concentrate->WaterMgmt GCMS GC-MS Analysis (SIM Mode) WaterMgmt->GCMS Data Quantify Ratio (m/z 62 / m/z 65) GCMS->Data

Figure 1: Workflow for TO-15A utilizing VC-d3 for matrix correction.

Workflow 2: Active Sampling on Sorbents (EPA Method TO-17)

This method is preferred for lower volatility compounds but is applicable to VC if strong sorbents are used.

Sorbent Selection

Vinyl chloride is extremely volatile. Standard Tenax TA tubes will not retain VC effectively (breakthrough volume is too low).

  • Required Sorbent: Carbon Molecular Sieves (e.g., Carboxen 1000, Carbograph 5TD) or multi-bed tubes containing a strong carbon layer.

Experimental Protocol

Step 1: Tube Conditioning

  • Condition tubes at 350°C for 2 hours under inert gas flow (50-100 mL/min).

Step 2: Internal Standard Loading (Gas Phase Loading)

  • Unlike liquid injection, VC-d3 must be loaded as a gas.

  • Use a calibration standard loading rig (CSLR). Flash vaporize the VC-d3 standard into a stream of carrier gas and pull it onto the sampling end of the tube.

  • Target Mass: 10–50 ng absolute mass on tube.

Step 3: Field Sampling

  • Flow Rate: Low flow is critical to prevent breakthrough. Suggest 20–50 mL/min.

  • Volume: Do not exceed 2 Liters for VC on carbon sieves to ensure 100% retention.

Step 4: Thermal Desorption (TD)

  • Pre-purge: 1 min to remove oxygen/water.

  • Desorb: 300°C for 5-10 mins (reverse flow) onto a cold trap (-30°C).

  • Inject: Flash heat cold trap to 300°C

    
     GC-MS.
    

Analytical Quality Assurance (QA/QC)[3]

Trustworthiness in data is established through rigorous QC limits.

Table 2: Performance Criteria (Method TO-15A/TO-17)
ParameterAcceptance CriteriaCorrective Action
VC-d3 Retention Time

0.06 min of ICAL
Check column flow/leaks.
VC-d3 Recovery 70% – 130% of expected areaCheck trapping efficiency or matrix suppression.
Precision (RPD)

20%
Re-analyze or flag data.
Blank Analysis VC < 0.02 ppbv (20 pptv)Re-clean canister/tube.
Linearity (

)

0.995
Recalibrate instrument.
The IDMS Calculation

Quantification is performed using the Relative Response Factor (RRF) , which cancels out systematic errors.



Where:

  • 
     = Concentration of Vinyl Chloride
    
  • 
     = Peak Area of Vinyl Chloride (
    
    
    
    62)
  • 
     = Concentration of VC-d3
    
  • 
     = Peak Area of VC-d3 (
    
    
    
    65)

Troubleshooting & Causality

Issue: Low Recovery of VC-d3 in TO-15.

  • Cause: Water management failure. If the trap gets iced up, flow is restricted, or the MS source is quenched.

  • Solution: Reduce sample volume or increase dry purge time.

Issue: VC-d3 peak splitting.

  • Cause: Poor cryofocusing or "water plug" effect in the column.

  • Solution: Start GC oven at a lower temperature (e.g., 30°C) or ensure the focusing trap heats ballistically (>40°C/sec).

Issue: Background VC signal in Blanks.

  • Cause: Carryover. VC is sticky on active sites in dirty lines.

  • Solution: Use SilcoNert® treated tubing throughout the sample train.

References

  • U.S. Environmental Protection Agency. (2019).[2] Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC-MS). Washington, DC. [Link]

  • U.S. Environmental Protection Agency. (1999).[3] Compendium Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. Cincinnati, OH. [Link]

  • International Organization for Standardization. (2000). ISO 16017-1:2000 Indoor, ambient and workplace air — Sampling and analysis of volatile organic compounds by sorbent tube/thermal desorption/capillary gas chromatography.[Link]

Sources

Headspace analysis of VOCs with "Vinyl chloride-d3"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Headspace Analysis of Vinyl Chloride using Isotope Dilution (VC-d3)

Executive Summary

Vinyl Chloride (VC) is a Class 1 carcinogen and a highly volatile organic compound (VOC) with a boiling point of -13.4°C. Its analysis in pharmaceutical matrices (USP <467>) and environmental samples (EPA 8260) presents unique challenges: high volatility leads to evaporative loss, and complex matrices often alter the headspace partition coefficient (


), causing quantitation errors.

This Application Note details a Headspace GC-MS protocol using Vinyl Chloride-d3 (VC-d3) as an internal standard . Unlike generic internal standards (e.g., Fluorobenzene), VC-d3 acts as a true surrogate, correcting for matrix effects, injection variability, and ionization suppression in real-time. This method utilizes Selected Ion Monitoring (SIM) to achieve detection limits in the low parts-per-billion (ppb) range.

Theoretical Basis & Mechanism

The Challenge: Matrix Effects in Headspace Analysis

Headspace analysis relies on the equilibrium between the liquid sample and the gas phase. The concentration in the headspace (


) is defined by the partition coefficient (

):


If a sample contains salts, surfactants, or organic solvents,


 changes (the "Matrix Effect"). A standard calibration curve prepared in pure water will fail to accurately quantify VC in a complex pharmaceutical slurry because the 

values differ.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)

By adding Vinyl Chloride-d3 , we introduce a molecule that is chemically identical to the target but distinct by mass.

  • Co-elution: VC and VC-d3 elute at the same retention time.

  • Identical Partitioning: Any matrix effect that suppresses VC solubility also suppresses VC-d3 solubility to the exact same degree.

  • Self-Validation: The ratio of the signals remains constant regardless of the matrix, ensuring accurate quantitation.

IDMS_Mechanism Sample Complex Sample (Unknown Matrix) VC Vinyl Chloride (Target) Sample->VC Equilibrium Headspace Equilibrium (60-80°C) VC->Equilibrium VC_d3 Vinyl Chloride-d3 (Internal Standard) VC_d3->Equilibrium Spike GC_Sep GC Separation (DB-624 Column) Equilibrium->GC_Sep Gas Injection MS_Det MS Detection (SIM Mode) GC_Sep->MS_Det Ratio Quantitation (Matrix Independent) MS_Det->Ratio Calculate Ratio (Area 62 / Area 65)

Figure 1: Workflow of Isotope Dilution for Headspace Analysis. The internal standard (VC-d3) tracks the analyte through equilibrium, injection, and ionization.

Materials and Instrumentation

Reagents
  • Target Analyte: Vinyl Chloride (2000 µg/mL in Methanol). Note: Handle cold.

  • Internal Standard: Vinyl Chloride-d3 (CAS: 6745-38-6).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

  • Diluent: Organic-free Reagent Water.

Instrumentation
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: Single Quadrupole MS (e.g., 5977B) with Extractor Ion Source.

  • Headspace Sampler: Agilent 7697A or Tekmar HT3.

  • Column: DB-624 or ZB-624 (60m × 0.25mm ID × 1.4µm film).[1] Note: A 60m column is preferred over 30m to separate VC from the air peak and methanol solvent front.

Experimental Protocol

Step 1: Standard Preparation (Critical)

Vinyl Chloride is a gas at room temperature. Volatility loss is the #1 source of error.

  • Chill all syringes, vials, and methanol diluent to < 4°C before handling.

  • Working Internal Standard (WIS): Dilute VC-d3 stock to 2 µg/mL in chilled methanol. Store in a headspace vial with no headspace (liquid full) at -20°C.

  • Calibration Standards: Prepare a curve (e.g., 0.5, 1, 2, 5, 10, 20 ppb) by injecting the stock solution into chilled water below the surface.

Step 2: Sample Preparation (Salting Out)
  • Weigh 2.0 g NaCl into a 20 mL headspace vial.

  • Add 10.0 mL of sample (or calibration standard).

  • Immediately add 10 µL of the WIS (VC-d3).

  • Crimp the cap immediately with a PTFE/Silicone septum.

  • Vortex for 10 seconds to dissolve salt.

Step 3: Headspace Parameters
ParameterSettingRationale
Oven Temp 80°CSufficient to volatilize VC without generating excessive water vapor pressure.
Loop Temp 90°CPrevents condensation in the loop.
Transfer Line 100°CPrevents condensation during transfer to GC.
Equilibration 20 minVC reaches equilibrium rapidly; long times are unnecessary.
Shaking HighEssential to overcome the "salting out" viscosity changes.
Step 4: GC-MS Parameters
  • Inlet: Split Mode (5:1 or 10:1). Splitless is not recommended due to water loading.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 35°C for 5 min (Hold is critical to focus the gas band).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 240°C (Bake out).

  • MS Acquisition: SIM Mode (Selected Ion Monitoring).[1][2]

SIM Table:

Compound Retention Time (approx) Quant Ion (m/z) Qual Ion (m/z) Dwell Time
Vinyl Chloride 4.5 min 62 64 50 ms

| Vinyl Chloride-d3 | 4.5 min | 65 | 67 | 50 ms |

Data Analysis & Validation

Quantitation Calculation

Calculate the Relative Response Factor (RRF) for each calibration level:



  • 
    : Peak area of m/z 62.
    
  • 
    : Peak area of m/z 65.
    
  • 
    : Concentration in ppb.
    
Validation Criteria (Example Data)
MetricAcceptance CriteriaTypical Result
Linearity (

)
> 0.9950.9992
LOD (S/N > 3) N/A0.05 ppb
LOQ (S/N > 10) < 0.5 ppb0.15 ppb
Recovery (Spike) 80% - 120%98.5% (in high salt matrix)
Precision (%RSD) < 15%4.2% (at 2 ppb)

Troubleshooting Guide

  • Poor Linearity:

    • Cause: Evaporation of standards.

    • Fix: Prepare standards daily. Ensure the needle tip is submerged in the liquid when spiking.

  • Carryover:

    • Cause: VC sticking to the HS transfer line.

    • Fix: Increase Transfer Line temperature to 110°C and use a high-quality deactivated transfer line (e.g., Sulfinert®).

  • Shift in Retention Time:

    • Cause: Water saturation of the column.

    • Fix: Use a "Guard Column" or particle trap. Ensure the HS loop temperature is higher than the oven.

References

  • USP <467> Residual Solvents. United States Pharmacopeia.[3] (General chapter describing headspace methods for Class 1 solvents).

  • EPA Method 8260D. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). US Environmental Protection Agency.[4][5]

  • Agilent Technologies Application Note 5991-0659EN. Analysis of USP <467> Residual Solvents using the Agilent 7697A Headspace Sampler.

  • Restek Corporation. "Optimizing the Analysis of Volatile Organic Compounds.

Sources

Troubleshooting & Optimization

Minimizing isotopic exchange of "Vinyl chloride-d3" during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vinyl Chloride-d3 Analysis

Welcome to the technical support center for the analysis of deuterated compounds. This guide is specifically designed to help researchers, scientists, and drug development professionals minimize and troubleshoot the isotopic exchange of Vinyl chloride-d3 (VC-d3) during analytical testing, particularly using Gas Chromatography/Mass Spectrometry (GC/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem for Vinyl chloride-d3 analysis?

A1: Isotopic exchange, in this context, refers to the unintended swapping of deuterium (D) atoms on the VC-d3 molecule with hydrogen (H) atoms from the surrounding environment. This process, also known as H/D exchange or back-exchange, is problematic because it converts the isotopically labeled standard (VC-d3) into its unlabeled counterpart (VC-d0) or partially deuterated versions (d1, d2).[1] This conversion compromises quantitative accuracy by artificially inflating the native analyte signal and reducing the internal standard signal, leading to inaccurate measurements and potentially invalidating experimental results.

Q2: How stable is Vinyl chloride-d3 under typical storage and handling conditions?

A2: Vinyl chloride-d3, like most deuterated volatile organic compounds (VOCs), is generally stable if stored correctly. The carbon-deuterium (C-D) bond is strong and not prone to spontaneous exchange under inert conditions. However, its stability is highly dependent on the environment. The primary risks are exposure to active hydrogen sources (like water), elevated temperatures, and catalytically active surfaces.[2][3] For optimal stability, standards should be stored refrigerated (+2°C to +8°C) and protected from light, as recommended by suppliers.[4]

Q3: What are the most common sources of hydrogen that can cause this exchange during analysis?

A3: The most common sources of unwanted hydrogen atoms are:

  • Residual Water: Moisture present in the sample matrix, solvent, carrier gas, or adsorbed onto the surfaces of vials, syringes, and the GC analytical flow path.

  • Active Silanol Groups (-Si-OH): These are prevalent on glass surfaces (vials, liners), silica-based GC columns, and can become exposed in the GC inlet, especially if the liner is not properly deactivated or has become dirty.

  • System Contamination: Residues from previous analyses, contaminated solvents, or leaks in the gas lines can introduce active hydrogens.

Q4: Is this exchange more likely to happen during sample preparation or within the GC/MS instrument?

A4: Isotopic exchange can occur at any stage, but the risk is significantly higher within the GC/MS instrument, particularly in the heated inlet. The combination of high temperatures (200-250°C) and potentially active surfaces creates an ideal environment for catalyzing the H/D exchange.[1] While exchange can occur during sample preparation, especially with prolonged exposure to protic solvents or moisture, the energy barrier for the reaction is much more easily overcome in the hot GC inlet.

Troubleshooting Guide: Unexplained Isotopic Exchange

This section provides a systematic approach to identifying and resolving issues related to the loss of deuterium from Vinyl chloride-d3 during analysis. The primary symptom is the detection of a significant peak at the m/z of unlabeled Vinyl chloride (VC-d0) when only VC-d3 was analyzed, or a poor recovery of the VC-d3 standard.

Symptom: High VC-d0 Signal or Low VC-d3 Recovery

When your analysis of a pure VC-d3 standard or a sample spiked with VC-d3 shows an unexpectedly high response for the unlabeled compound, it is a clear indicator of in-analysis isotopic exchange. The following logical workflow can help pinpoint the source of the problem.

G start Symptom: Unexpected VC-d0 Peak or Low VC-d3 Recovery check_purity Step 1: Verify Standard Purity (Analyze neat standard via direct injection if possible) start->check_purity purity_ok Purity Confirmed (>98%) check_purity->purity_ok Standard OK purity_bad Standard Contaminated check_purity->purity_bad Standard Bad check_system Step 2: Assess Analytical System (GC Inlet & Column) purity_ok->check_system solution Problem Resolved purity_bad->solution Action: Replace Standard system_ok System is Inert check_system->system_ok Passivity Test OK system_bad System is Active check_system->system_bad Passivity Test Fails check_prep Step 3: Evaluate Sample Prep & Handling system_ok->check_prep system_bad->solution Action: See Protocol 2 prep_ok Prep Protocol is Sound check_prep->prep_ok No Moisture/Protic Solvents prep_bad Prep Introduces Protons check_prep->prep_bad Moisture/Protic Solvents Present prep_ok->solution Re-evaluate complex matrix effects prep_bad->solution Action: See Protocol 3

Caption: Troubleshooting workflow for isotopic exchange.

Step 1: Verify the Isotopic Purity of the Standard

Causality: Before troubleshooting the system, you must confirm the integrity of your starting material. While rare, standards can be contaminated or degrade over time if stored improperly. The manufacturer's Certificate of Analysis provides the initial purity, but this can change.

Action:

  • Review Storage: Confirm the standard was stored under the recommended conditions (+2°C to +8°C, protected from light).[4]

  • Direct Analysis: If possible with your instrumentation, perform a direct injection or a headspace analysis of a freshly opened ampule with minimal sample preparation to get a baseline purity reading.

Step 2: Assess the Inertness of the Analytical System

Causality: The GC inlet is the most common location for thermally catalyzed H/D exchange. Active sites, primarily acidic silanol groups (-Si-OH) on the liner and metal surfaces, can readily donate protons to the deuterated molecule at high temperatures.[5] A worn-out or poorly deactivated liner is a frequent culprit.

Action: Perform a GC Inlet Passivity Check. This is a crucial self-validating test. Inject your VC-d3 standard using the parameters in the table below. An active system will show a significant VC-d0 peak, while an inert system will not.

ParameterProblematic SettingRecommended Setting for InertnessRationale
Inlet Temperature > 250 °C≤ 200 °CReduces the thermal energy available to overcome the activation barrier for H/D exchange.
GC Inlet Liner Old, dirty, or non-deactivatedNew, high-quality, deactivated liner (e.g., Siltek®)Provides a chemically inert surface, minimizing contact with active silanol or metal sites.
Injection Mode Splitless (long residence time)Split (short residence time)Minimizes the time the analyte spends in the hot inlet, reducing the opportunity for exchange.
Carrier Gas Contains moisture/oxygenHigh purity (99.999%) with moisture/oxygen trapsEnsures the gas phase is free of proton sources.

If the passivity test fails (i.e., you observe significant VC-d0), the system is "active" and requires maintenance.

  • Cooldown and Vent: Cool down the inlet and oven. Vent the mass spectrometer according to the manufacturer's instructions.

  • Replace Consumables:

    • Inlet Liner: Discard the old liner. Replace it with a new, factory-deactivated liner specifically designed for active compounds. Do not handle the new liner with bare hands; use clean forceps.

    • Septum: Replace the septum. A cored or leaking septum can introduce atmospheric moisture.

    • Gold Seal: Inspect the gold seal at the base of the inlet. If it is discolored or scratched, replace it.

  • Column Maintenance: Trim the front end of the GC column (approx. 10-15 cm) to remove any non-volatile residue that may have accumulated. Re-install the column ensuring a proper, leak-free connection.

  • Leak Check: Pressurize the system and perform an electronic leak check to ensure all fittings are secure.

  • Bake-out: Condition the system by baking the column at its maximum recommended temperature (without exceeding it) for 1-2 hours to remove residual moisture and contaminants.

  • Re-test: Once the system is stable, re-run the GC Inlet Passivity Check to confirm that the maintenance was successful.

G start Start: System Active step1 Cooldown & Vent MS start->step1 step2 Replace Liner, Septum, & Gold Seal step1->step2 step3 Trim GC Column step2->step3 step4 Leak Check System step3->step4 step5 Bake-out & Condition step4->step5 step6 Re-run Passivity Check step5->step6 end End: System Inert step6->end

Caption: Workflow for restoring GC system inertness.

Step 3: Evaluate Sample Preparation and Handling

Causality: While less common than system activity, your sample handling and preparation can introduce sources of hydrogen. Deuterated compounds are hygroscopic and can absorb atmospheric moisture. Using protic solvents (e.g., methanol, water) as a diluent can also provide a source of exchangeable protons, although the reaction is less favorable at room temperature.

Action: Review and Refine Your Sample Preparation Workflow. Ensure your protocol minimizes exposure to atmospheric moisture and active surfaces.

  • Equilibrate Standard: Before opening, allow the sealed ampule of VC-d3 to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold surface.

  • Prepare Glassware: Use clean, dry glassware. For ultra-sensitive applications, oven-dry all vials and syringes at 150°C for at least 4 hours and cool in a desiccator.

  • Use Aprotic Solvents: If dilution is necessary, use a high-purity aprotic solvent (e.g., hexane, carbon disulfide). If a polar solvent is required, use the deuterated version (e.g., Methanol-d4) to avoid introducing protons.

  • Work Efficiently: Prepare dilutions and cap vials quickly to minimize exposure to air.[3] Use gas-tight syringes for all transfers to prevent loss of the volatile analyte and introduction of contaminants.

  • Use Appropriate Vials/Caps: Use amber vials with PTFE-lined septa to prevent analyte degradation from light and interaction with the cap material.

  • Blank Analysis: Run a solvent blank before your samples to ensure the solvent and preparation process are not contributing to any background signal.

By systematically verifying the standard, ensuring a chemically inert analytical path, and employing meticulous sample handling, you can effectively eliminate isotopic exchange and ensure the integrity of your Vinyl chloride-d3 analysis.

References

  • Headspace GC/MS analysis of residual vinyl chloride and vinylidene chloride in polyvinyl chloride and polyvinylidene chloride products. Shokuhin Eiseigaku Zasshi.[Link]

  • Determination of vinyl chloride in workplace air using gas chromatography. Publisso.[Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. Shimadzu.[Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.[Link]

  • METHOD 107 - DETERMINATION OF VINYL CHLORIDE CONTENT OF IN-PROCESS WASTEWATER SAMPLES, AND VINYL CHLORIDE CONTENT OF POLYVINYL C. U.S. Environmental Protection Agency.[Link]

  • Use of isotopic (C, Cl) and molecular biology tools to assess biodegradation in a source area of chlorinated ethenes after biostimulation. ScienceDirect.[Link]

  • Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. National Institutes of Health.[Link]

  • Vinyl chloride analysis with Solid Phase Microextraction (SPME)/GC/MS applied to analysis in materials and aqueous samples. ResearchGate.[Link]

  • Effect of Hydrogen on Reductive Dechlorination of Chlorinated Ethenes. ResearchGate.[Link]

  • Stability of poly(vinyl chloride). Oxoplast.[Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. National Institutes of Health.[Link]

  • Enhancing Isotopic Precision. Spectroscopy Online.[Link]

  • Carbon and Chlorine Isotope Fractionation during Aerobic Oxidation and Reductive Dechlorination of Vinyl Chloride and cis-1,2-Dichloroethene. ResearchGate.[Link]

  • Method 106 - Determination of Vinyl Chloride. U.S. Environmental Protection Agency.[Link]

  • Dehalogenation of Chlorinated Ethenes to Ethene by a Novel Isolate, “Candidatus Dehalogenimonas etheniformans”. Applied and Environmental Microbiology.[Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.[Link]

  • Thermal degradation of polyvinyl chloride. SciSpace.[Link]

  • Best Practices for Handling and Using Volatile Analytical Standards. Restek.[Link]

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Vinyl Chloride. Canada.ca.[Link]

  • Reductive Dechlorination of Chlorinated Ethenes at the Sulfidated Zero-Valent Iron Surface: A Mechanistic DFT Study. ACS Publications.[Link]

  • A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). International Journal of Research.[Link]

  • On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. ResearchGate.[Link]

  • Carbon isotopic fractionation during aerobic vinyl chloride degradation. PubMed.[Link]

  • Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. ACS Publications.[Link]

  • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry.[Link]

  • Considerations in the analysis of hydrogen exchange mass spectrometry data. National Institutes of Health.[Link]

  • National Emission Standards for Hazardous Air Pollutants: Polyvinyl Chloride and Copolymers Production. Regulations.gov.[Link]

  • Storage Stability of 66 Volatile Organic Compounds (VOCs) in Silicon-Lined Air Canisters for 30 Days. Restek.[Link]

  • Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents. Battelle.[Link]

  • Chlorinated Ethenes. Microbial Insights.[Link]

  • Dehydrochlorination of PVC Compositions During Thermal Degradation. ResearchGate.[Link]

  • Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Analytical Biochemistry.[Link]

  • Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.[Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Method Validation: Ensuring Analytical Accuracy with Vinyl chloride-d3

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of volatile organic compounds (VOCs) is a critical pillar of product safety, regulatory compliance, and research integrity. Among the more challenging VOCs to measure is vinyl chloride, a known carcinogen often monitored at trace levels. The inherent volatility and potential for analyte loss during sample preparation and analysis necessitate a robust analytical method. This guide provides an in-depth technical comparison of analytical method validation strategies for vinyl chloride, focusing on the superior performance of isotope dilution mass spectrometry (IDMS) using Vinyl chloride-d3 as an internal standard.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, providing the scientific rationale needed to build self-validating, trustworthy analytical methods. We will explore the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and apply them to the specific case of vinyl chloride analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The Critical Role of the Internal Standard: A Comparative Overview

In quantitative analysis, an internal standard (IS) is added in a constant amount to all samples, calibration standards, and quality controls. The ratio of the analyte signal to the IS signal is then used for quantification. This approach corrects for variations in sample injection volume and inconsistencies in sample preparation. However, not all internal standards are created equal.

The Conventional Approach: Surrogate Standards

A common practice involves using a surrogate standard—a compound that is chemically similar to the analyte but not naturally found in the sample. For vinyl chloride analysis by GC-MS, a compound like Bromofluorobenzene (BFB) might be used. While this corrects for some variability, it is an imperfect solution. The surrogate standard may behave differently from the native analyte during extraction, concentration, and derivatization, and it will have a different chromatographic retention time and mass spectral response. These differences can lead to inaccuracies, particularly in complex matrices where matrix effects can disproportionately affect the analyte and the surrogate.

The Gold Standard: Isotope Dilution with Vinyl chloride-d3

Isotope Dilution Mass Spectrometry (IDMS) is a more advanced and accurate technique that employs a stable, isotopically labeled version of the analyte as the internal standard. In this case, Vinyl chloride-d3 (VC-d3), where three hydrogen atoms are replaced by deuterium, is the ideal IS for vinyl chloride analysis.

The core principle of IDMS is that the isotopically labeled standard is chemically and physically almost identical to the native analyte. It will therefore have the same chromatographic retention time and exhibit the same behavior during all stages of sample preparation and analysis. Any loss of analyte during the process will be mirrored by a proportional loss of the internal standard. This near-perfect tracking allows for highly accurate correction of both systematic and random errors, leading to superior data quality. The U.S. Environmental Protection Agency (EPA) recognizes the robustness of this approach by specifying the use of labeled analogs, including Vinyl chloride-d3, in its Method 1624 for the analysis of volatile organic compounds by isotope dilution GC-MS.[1][2]

Core Validation Parameters: A Head-to-Head Comparison

An analytical method is validated to ensure it is fit for its intended purpose.[3] The following key parameters are assessed, and we will compare the expected performance when using Vinyl chloride-d3 versus a surrogate standard like BFB.

Table 1: Comparison of Expected Performance for Key Validation Parameters
Validation ParameterIsotope Dilution (Vinyl chloride-d3)Surrogate Standard (e.g., BFB)Rationale for Superiority of Vinyl chloride-d3
Specificity/Selectivity HighHighBoth methods utilize MS for selectivity. However, co-eluting matrix components are more likely to affect the analyte and surrogate differently.
Linearity (r²) Typically >0.999Typically >0.995IDMS provides a more stable response ratio across the concentration range, leading to better linearity.
Accuracy (% Recovery) Expected: 80-120%Can be more variable, especially in complex matrices.VC-d3 accurately tracks the native analyte through extraction and analysis, correcting for losses more effectively.
Precision (%RSD) Repeatability: <15% Intermediate: <20%Often higher %RSD due to differential matrix effects.The consistent response ratio minimizes variability between injections and on different days.
Limit of Quantitation (LOQ) Low (e.g., 0.00023 mg/m³ in air)[4]May be higher due to greater signal variability at low concentrations.Improved signal-to-noise at low concentrations due to better correction of interferences.
Robustness HighModerateThe method is less susceptible to minor variations in experimental conditions as the analyte and IS are affected equally.

Experimental Design for Method Validation

A comprehensive validation protocol involves a series of experiments designed to challenge the method and define its performance characteristics. Below are detailed protocols for key validation experiments.

Experimental Workflow Diagram

Validation_Workflow cluster_prep Preparation Phase cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting A Define Analytical Target Profile (ATP) B Prepare Validation Protocol Document A->B C Prepare Stock Solutions: - Vinyl Chloride - Vinyl chloride-d3 - BFB (alternative IS) B->C D Specificity: Analyze Blanks & Spiked Matrix C->D E Linearity: Analyze Calibration Curve (min. 5 levels) C->E F Accuracy & Precision: Analyze QC samples at 3 levels (Low, Mid, High) in replicate (n=6) D->F E->F G LOD & LOQ: Analyze low-level spikes F->G H Robustness: Vary parameters (e.g., temp, flow) G->H I Calculate Performance Characteristics H->I J Compare VC-d3 vs. BFB Performance I->J K Compile Final Validation Report J->K

Caption: High-level workflow for analytical method validation.

Protocol 1: Linearity Assessment

Objective: To demonstrate a linear relationship between the concentration of vinyl chloride and the instrumental response over a defined range.

Procedure:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a suitable matrix (e.g., reagent water for environmental samples, or a placebo for drug products) with known concentrations of vinyl chloride. A typical range might be 1 µg/L to 100 µg/L.

  • Add Internal Standard: To each calibration standard, add a constant, known concentration of the internal standard (either Vinyl chloride-d3 or BFB).

  • Analysis: Analyze each calibration standard using the established GC-MS method.

  • Data Evaluation:

    • For each standard, calculate the Response Factor (RF) using the formula: RF = (Analyte Peak Area / IS Peak Area) * (IS Concentration / Analyte Concentration)

    • Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. For IDMS with Vinyl chloride-d3, an r² of ≥ 0.999 is often achievable.

Protocol 2: Accuracy and Precision

Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Procedure:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the linear range. These should be prepared from a separate stock solution of vinyl chloride than the calibration standards.

  • Add Internal Standard: Spike each QC sample with the internal standard (Vinyl chloride-d3 or BFB) at the same concentration used for the calibration standards.

  • Intra-day (Repeatability) Assessment:

    • Analyze six replicates of each QC level on the same day, under the same operating conditions.

    • Calculate the mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD) for each level.

    • Calculate the accuracy as the percent recovery of the known concentration.

  • Inter-day (Intermediate Precision) Assessment:

    • Repeat the analysis of six replicates of each QC level on at least two different days, with different analysts or on different instruments if possible.

    • Calculate the overall mean, SD, and %RSD for each level across all days.

    • Calculate the overall accuracy.

  • Acceptance Criteria:

    • Accuracy: The mean recovery should be within 80-120% of the nominal concentration.

    • Precision: The %RSD should not exceed 15% for repeatability and 20% for intermediate precision.

Table 2: Representative Accuracy and Precision Data
Internal Standard MethodQC LevelNominal Conc. (µg/L)Mean Measured Conc. (µg/L)Accuracy (% Recovery)Precision (%RSD)
Vinyl chloride-d3 (IDMS) Low54.998.0%4.5%
Medium5051.2102.4%3.1%
High8079.599.4%2.8%
BFB (Surrogate) Low54.590.0%12.5%
Medium5054.5109.0%9.8%
High8075.294.0%8.5%
Note: This table presents illustrative data based on expected performance. Actual results may vary. A study on PVC products showed recoveries for vinyl chloride between 90.0-112.3%.[5]

The Self-Validating System: Why IDMS is Inherently More Trustworthy

The use of a stable isotope-labeled internal standard creates a more robust and self-validating analytical system. Here’s why:

  • Co-elution: Vinyl chloride and Vinyl chloride-d3 have virtually identical chromatographic properties and will elute from the GC column at the same time. This ensures that any time-dependent variations in the mass spectrometer's response will affect both the analyte and the internal standard equally.

  • Identical Chemical Behavior: During sample extraction, concentration, and potential derivatization, the deuterated standard behaves identically to the native compound. This means that any analyte loss during these steps is accurately corrected for.

  • Correction for Matrix Effects: Matrix components can enhance or suppress the ionization of the target analyte in the MS source. Because Vinyl chloride-d3 is chemically identical to vinyl chloride, it will experience the same matrix effects. The use of the response ratio effectively cancels out these effects, leading to more accurate quantification in complex samples like soil, wastewater, or biological fluids.[1]

Logical Relationship Diagram

Caption: How Vinyl chloride-d3 corrects for errors.

Conclusion

For the robust and defensible quantification of vinyl chloride, the validation of an analytical method using Vinyl chloride-d3 as an internal standard is unequivocally the superior approach. While surrogate standards can provide a degree of correction, they cannot match the accuracy and precision afforded by a stable isotope-labeled internal standard that perfectly mimics the behavior of the native analyte. The isotope dilution technique corrects for a wide range of potential errors, from sample preparation through to instrumental analysis, resulting in a self-validating system that provides the highest level of confidence in the analytical data. For any laboratory engaged in the analysis of vinyl chloride for regulatory, research, or quality control purposes, adopting an IDMS method validated with Vinyl chloride-d3 is a scientifically sound investment in data integrity and trustworthiness.

References

  • BIPM, IEC, IFCC, ILAC, ISO, IUPAC, IUPAP, OIML. (2017). The International Vocabulary of Metrology – Basic and General Concepts and Associated Terms (VIM). JCGM 200:2012. Available at: [Link]

  • Tschickardt, M., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2021). Vinyl chloride – Determination of vinyl chloride in workplace air using gas chromatography. Air Monitoring Method. MAK Collect Occup. Health Saf., 6(4), Doc097. Available at: [Link]

  • U.S. Environmental Protection Agency. (1990). Method 1624, Revision C: Volatile Organic Compounds by Isotope Dilution GCMS. Office of Water. Available at: [Link]

  • U.S. Environmental Protection Agency. (1989). Method 1624, Revision B - Volatile Organic Compounds by Isotope Dilution GC/MS. Available at: [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. Federal Register. Available at: [Link]

  • Konieczka, P., & Namieśnik, J. (2018).
  • U.S. Environmental Protection Agency. SW-846 Test Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • U.S. Environmental Protection Agency. Standard Operating Procedure for the Validation of CLP Inorganic and Organic Data. Available at: [Link]

  • International Council for Harmonisation. (2023). Q14 Analytical Procedure Development. Available at: [Link]

  • U.S. Environmental Protection Agency. (2020). Method 107 - Determination of Vinyl Chloride Content of In-Process Wastewater Samples, and Vinyl Chloride Content of Polyvinyl C. Available at: [Link]

  • Bertram, J., Schettgen, T., & Kraus, T. (2016). Isotope-dilution method for the determination of 1-vinyl-2-pyrrolidone-mercapturic acid as a potential human biomarker for 1-vinyl-2-pyrrolidone via online SPE ESI-LC/MS/MS in negative ionization mode. Journal of Chromatography B, 1033, 321-327. Available at: [Link]

  • Nakazawa, H., Inoue, K., & Fujishiro, K. (2002). Headspace GC/MS Analysis of Residual Vinyl Chloride and Vinylidene Chloride in Polyvinyl Chloride and Polyvinylidene Chloride Products. Journal of the Food Hygienic Society of Japan, 43(3), 155-160. Available at: [Link]

Sources

A Comparative Guide to the Linearity and Range of Vinyl Chloride-d3 Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the adage "you can only be as sure of your result as you are of your standard" holds particularly true. For the quantification of volatile organic compounds (VOCs), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. Vinyl chloride-d3, the deuterated analog of the known carcinogen vinyl chloride, is a critical component in many such analyses, serving as a reliable surrogate to correct for matrix effects and variations during sample preparation and analysis.

This guide provides an in-depth technical comparison of the expected linearity and range of vinyl chloride-d3 calibration curves. While vinyl chloride-d3 is most often used as an internal standard at a fixed concentration, understanding the performance of its own calibration curve is essential for method development, validation, and in specialized applications where it may be the primary analyte of interest. This guide will delve into the factors influencing calibration performance, compare typical calibration ranges across different methodologies, and provide a detailed protocol for establishing a robust calibration curve.

The Cornerstone of Accurate Quantification: Why Linearity and Range Matter

A calibration curve is a fundamental regression model that correlates the instrumental response to known concentrations of an analyte.[1] The two most critical parameters defining the performance of a calibration curve are its linearity and range .

  • Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically expressed by the coefficient of determination (R²) or the correlation coefficient (r). A high degree of linearity (ideally R² > 0.99) indicates a well-behaving analytical system and provides confidence in the accuracy of the calculated concentrations of unknown samples.

  • Range defines the upper and lower concentration limits within which the analytical method has been demonstrated to have an acceptable level of precision, accuracy, and linearity. The working range must encompass the expected concentrations of the analyte in the samples to be analyzed.

For vinyl chloride-d3, establishing a linear calibration curve over a suitable range is paramount for ensuring the reliability of the data generated, whether it is used as an internal standard or as the target analyte.

Comparative Analysis of Calibration Curve Performance for Vinyl Chloride Analogs

While specific, published, head-to-head comparative studies on the linearity and range of vinyl chloride-d3 calibration curves are not abundant, we can infer its expected performance from the well-established analytical methods for its non-deuterated counterpart, vinyl chloride. The underlying analytical principles governing the behavior of these two molecules in techniques like gas chromatography-mass spectrometry (GC-MS) are virtually identical.

Analytical MethodTypical Calibration RangeLinearity (R² or r)Key Considerations
EPA Method 107 (GC) 50 - 4000 ppm (in nitrogen cylinders for calibration)Not explicitly stated, but a straight line is fitted by least squares.[2][3]Requires a minimum of a 3-point calibration.[2] High and low concentration standards are recommended for verification.[2]
EPA Method 524.2 (Purge and Trap GC-MS) 0.04 - 0.17 µg/L (Method Detection Limit)Not explicitly stated, but linearity is a key validation parameter.Applicable to drinking water analysis.
Korean Method ES 04602.1b (Headspace GC/MS) Not specified, but a Method Quantitation Limit (MQL) of 5 ppb is mentioned.Correlation coefficient > 0.98 or RSD of Response Factors < 25%.[4]Demonstrates a clear regulatory requirement for linearity.[4]
Workplace Air Monitoring (Thermal Desorption GC-MS) 0.00023 mg/m³ to 17.8 mg/m³The calibration function is linear in the investigated concentration range.[5]The measurement range can be adjusted by varying the air sample volume.[5]

Expert Insights: The choice of analytical technique and sample introduction method significantly influences the achievable linear range. For instance, headspace and purge-and-trap techniques are designed for trace-level analysis and will exhibit linearity in the parts-per-billion (ppb) or low parts-per-million (ppm) range. Direct injection methods, while less common for volatile analytes like vinyl chloride-d3, can be calibrated over higher concentration ranges.

The use of a mass spectrometric detector (MSD) offers high selectivity, which is advantageous for achieving good linearity, especially in complex matrices where interferences could otherwise compromise the signal.[5]

Experimental Protocol: Generating a Vinyl Chloride-d3 Calibration Curve

This protocol outlines a generalized procedure for creating a vinyl chloride-d3 calibration curve using a gas chromatograph coupled with a mass spectrometer (GC-MS). This procedure is based on best practices in analytical chemistry and can be adapted to specific instrumentation and matrix requirements.[6]

Objective: To establish a linear relationship between the instrumental response and the concentration of vinyl chloride-d3 over a defined working range.

Materials:

  • Vinyl chloride-d3 certified reference material (gas or solution)

  • High-purity solvent (e.g., methanol, if preparing liquid standards)

  • High-purity nitrogen or helium for gas standards and GC carrier gas

  • Gastight syringes

  • Volumetric flasks

  • Headspace vials with septa and caps

  • GC-MS system with a suitable capillary column (e.g., DB-624)

Procedure:

  • Preparation of Stock Standard:

    • If using a certified gas standard, this will serve as the stock.

    • If using a liquid or neat standard, prepare a stock solution by accurately weighing or volumetrically diluting the reference material in a suitable solvent in a volumetric flask.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock standard to prepare a series of at least five working calibration standards. The concentrations should be evenly spaced across the intended working range. A blank (solvent or matrix without the analyte) should also be prepared and analyzed.

  • Instrumental Analysis:

    • Set up the GC-MS instrument with the appropriate analytical method (see table below for example parameters).

    • Introduce a fixed volume of each calibration standard into the GC-MS system. For headspace analysis, an aliquot of the standard is placed in a sealed vial and heated to allow the volatile vinyl chloride-d3 to partition into the headspace before injection.

    • Analyze the standards in a random order to minimize any systematic error.

  • Data Acquisition and Processing:

    • Acquire the chromatograms and integrate the peak area of the characteristic ion for vinyl chloride-d3 (e.g., m/z 65 or 67).

    • Construct a calibration curve by plotting the peak area (y-axis) against the corresponding concentration (x-axis).

  • Evaluation of Linearity:

    • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • The R² value should ideally be ≥ 0.99 to demonstrate good linearity.

Example GC-MS Parameters:

ParameterSetting
GC Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program 35°C (hold 10 min), ramp at 10°C/min to 240°C (hold 10 min)
Carrier Gas Helium at a constant flow
Injection Mode Splitless or Headspace
MS Ionization Electron Impact (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) for target ions of vinyl chloride-d3

Visualizing the Workflow

The following diagram illustrates the key steps in generating a vinyl chloride-d3 calibration curve.

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation stock Certified Stock Standard (Gas or Liquid) dilution Serial Dilution stock->dilution Accurate Dilution standards Working Calibration Standards (min. 5 levels + blank) dilution->standards injection Sample Introduction (e.g., Headspace) standards->injection gcms GC-MS System acquisition Data Acquisition (Peak Area Integration) gcms->acquisition injection->gcms plot Plot Peak Area vs. Concentration acquisition->plot regression Linear Regression Analysis plot->regression linearity Assess Linearity (R² ≥ 0.99) regression->linearity result result linearity->result Final Calibration Curve

Caption: Workflow for generating a vinyl chloride-d3 calibration curve.

Trustworthiness and Self-Validation

A robust calibration protocol is inherently self-validating. The linearity of the curve itself is a primary indicator of the method's performance. To ensure trustworthiness:

  • Regular Calibration Checks: The calibration curve should be verified at the beginning of each analytical run with one or more calibration standards.

  • Independent Source Verification: Whenever possible, the accuracy of the calibration standards should be verified against a standard from an independent source.

  • Inclusion of Quality Control Samples: Known-concentration quality control samples should be analyzed alongside unknown samples to continuously monitor the validity of the calibration.

By adhering to these principles, researchers can have a high degree of confidence in the quantitative data obtained using vinyl chloride-d3 as a calibration standard.

References

  • Tschickardt, M., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2021). Vinyl chloride – Determination of vinyl chloride in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 6(4). Available at: [Link]

  • U.S. Environmental Protection Agency. (2020). Method 107 - Determination of Vinyl Chloride Content of In-Process Wastewater Samples, and Vinyl Chloride Content of Polyvinyl C. Available at: [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Retrieved from [Link]

  • Bardsley, R. (2016). Meeting the Korean Method ES 04602.1b for Vinyl Chloride, Acrylonitrile, and Bromoform. Teledyne Tekmar. Available at: [Link]

  • Asali, A. (2020). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS? ResearchGate. Available at: [Link]

  • Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. (n.d.). Shimadzu. Retrieved from [Link]

  • Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. (2021). MDPI. Available at: [Link]

  • Method 107A - Determination of Vinyl Chloride Content of Solvents, Resin-Solvent Solution, Polyvinyl Chloride Resin. (n.d.). Retrieved from [Link]

  • Gu, H., & Liu, G. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. In Current Trends in Mass Spectrometry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 107 - Determination of Vinyl Chloride Content of In-Process Wastewater Samples, and Vinyl Chloride Content of Polyvinyl C. Retrieved from [Link]

  • Development and calibration of an integrative passive sampler for monitoring vinyl chloride monomer in drinking water networks. (2015). RSC Publishing. Available at: [Link]

  • Development of the testing method for vinyl chloride monomer (VCM) in polyvinyl chloride(PVC) samples. (2017). ResearchGate. Available at: [Link]

  • Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. (n.d.). Shimadzu. Retrieved from [Link]

  • Purity Enhancement of Vinyl Chloride Monomer from Ethylene Dichloride Using Distillation Column Optimization and Rec. (2026). BCREC Journal. Available at: [Link]

  • Preparation of Calibration Curves - A Guide to Best Practice. (n.d.). National Measurement Laboratory. Retrieved from [Link]

  • Analysis of Vinyl Chloride Leached from Metal Food Can by GC. (n.d.). Shimadzu. Retrieved from [Link]

  • Health Canada. (2011). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Vinyl Chloride. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Performance Evaluation of Vinyl chloride-d3 in Different GC Columns

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in environmental monitoring and pharmaceutical development, the accurate quantification of volatile organic compounds (VOCs) is paramount. Vinyl chloride, a known human carcinogen, and its deuterated isotopologue, vinyl chloride-d3, are of significant interest.[1] Vinyl chloride-d3 is often employed as an internal or surrogate standard in analytical methods due to its chemical similarity to the native compound, allowing for precise quantification by correcting for variations in sample preparation and analysis. This guide provides a comprehensive comparison of the performance of different gas chromatography (GC) columns for the analysis of vinyl chloride-d3, offering insights into column selection and method development.

The Critical Role of the GC Column in Volatile Analyte Separation

The GC column is the heart of the separation process. For a highly volatile and low molecular weight analyte like vinyl chloride-d3 (boiling point: -13.4 °C), the choice of the stationary phase and column dimensions is critical to achieve adequate retention, resolution from other light hydrocarbons and volatile compounds, and optimal peak shape.[2][3] The primary goal is to select a column that provides sufficient interaction with vinyl chloride-d3 to retain it on the column long enough for separation from non-retained components and potential interferences, without excessive peak broadening.

For volatile compounds, columns with thicker films are generally preferred as they increase retention and sample capacity.[4] The selection of the stationary phase chemistry dictates the selectivity of the separation, based on the principle of "like dissolves like."[5]

Comparative Analysis of Key GC Column Chemistries

This section evaluates the performance of three distinct and widely used types of GC columns for the analysis of vinyl chloride-d3:

  • "624" Phase Columns (e.g., DB-624, ZB-624, Rtx-624): These columns have a stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane.

  • Low-Polarity Volatiles-Specific Columns (e.g., Rtx-VMS, DB-VRX): These are proprietary phases designed for the analysis of volatile organic pollutants.

  • Porous Layer Open Tubular (PLOT) Columns (e.g., CP-PoraBOND Q): These columns have a solid adsorbent coated on the inner wall of the capillary.

Performance Characteristics Overview
Column Type Stationary Phase Key Performance Characteristics for Vinyl chloride-d3 Typical Applications
"624" Phase 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane- Good retention for volatile compounds.- Excellent inertness and peak shape.- Well-characterized for EPA methods.EPA Methods 524.2, 624, 8260 for VOCs in water and soil.[6]
Volatiles-Specific Proprietary low-polarity phases- Optimized selectivity for light gases and volatile compounds.- Often allows for analysis without sub-ambient cooling.- High efficiency and fast analysis times.Environmental monitoring of volatile organic pollutants.
PLOT Styrene-divinylbenzene or other porous polymers- Very strong retention for highly volatile compounds.- High capacity.- Susceptible to particle shedding, requiring careful handling.Analysis of permanent gases and very low boiling point compounds.[7][8]

In-Depth Column Performance Evaluation

"624" Phase Columns: The Industry Standard

Columns with a "624" stationary phase are a workhorse for the analysis of volatile organic compounds. The cyanopropylphenyl content provides a unique selectivity due to dipole-dipole and pi-pi interactions, which is beneficial for separating a wide range of VOCs.

Expected Performance for Vinyl chloride-d3:

  • Retention: On a standard 30 m x 0.25 mm, 1.4 µm "624" column, vinyl chloride-d3 will have a retention time that is typically in the early part of the chromatogram, but sufficiently retained for good peak shape and separation from the solvent front and other very early eluting compounds.

  • Peak Shape: These columns are known for their inertness, which results in symmetrical peak shapes for a wide range of compounds, including chlorinated hydrocarbons.

  • Resolution: The "624" phase provides good resolution of vinyl chloride from other light VOCs commonly found in environmental samples.

A Note on Isotopic Separation: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in gas chromatography, a phenomenon known as the "inverse isotope effect."[5] This is due to the slightly lower vapor pressure of the deuterated compound. Therefore, vinyl chloride-d3 is expected to have a slightly shorter retention time than native vinyl chloride. This separation is usually minimal and may not be baseline, but it is an important consideration when setting up integration events in the data analysis software.

Volatiles-Specific Columns: For Enhanced Resolution and Speed

Manufacturers have developed proprietary stationary phases specifically designed for the challenges of volatile compound analysis. Columns like the Restek Rtx-VMS and Agilent DB-VRX are engineered to provide optimal separation of the "light gases" (including vinyl chloride) often without the need for sub-ambient oven temperatures.

Expected Performance for Vinyl chloride-d3:

  • Retention and Resolution: These columns are designed to provide increased retention and enhanced resolution for the most volatile compounds compared to standard phases. This can be particularly advantageous for complex mixtures where co-elution is a concern.

  • Peak Shape: The high inertness of these columns ensures excellent peak symmetry for reactive analytes.

  • Analysis Time: The optimized selectivity often allows for faster temperature ramps and shorter overall analysis times.

PLOT Columns: For the Most Volatile Analytes

Porous Layer Open Tubular (PLOT) columns have a solid adsorbent as the stationary phase, which provides very strong retention for highly volatile compounds.

Expected Performance for Vinyl chloride-d3:

  • Retention: PLOT columns, such as those with a styrene-divinylbenzene polymer (e.g., CP-PoraBOND Q), will exhibit significantly longer retention times for vinyl chloride-d3 compared to liquid-phase coated columns.[7][8] This can be beneficial for achieving separation from extremely volatile matrix components.

  • Peak Shape: Peak shape on PLOT columns can be more variable than on WCOT columns and may exhibit some tailing.

  • Considerations: A major consideration with PLOT columns is the potential for particle shedding, which can damage detectors. It is highly recommended to use a particle trap between the column and the detector.

Experimental Protocol for GC Column Performance Evaluation

This protocol outlines a systematic approach to evaluating the performance of different GC columns for the analysis of vinyl chloride-d3 using a headspace gas chromatography-mass spectrometry (HS-GC-MS) system.

Standard Preparation
  • Stock Standard: Prepare a stock solution of vinyl chloride-d3 in methanol at a concentration of 100 µg/mL.

  • Working Standard: Prepare a working standard by diluting the stock solution in reagent-grade water in a headspace vial to a final concentration of 10 µg/L. This concentration may need to be adjusted based on the sensitivity of the instrument.

  • VOC Mix Standard: To assess resolution, prepare a mixed VOC standard containing vinyl chloride-d3 and other common light VOCs (e.g., chloromethane, bromomethane, chloroethane) at similar concentrations.

Headspace Autosampler Parameters
  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 15 minutes

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Pressurization: 10 psi for 0.2 minutes

  • Loop Fill Time: 0.2 minutes

  • Injection Time: 1 minute

GC-MS Parameters
  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 35 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes

  • Mass Spectrometer:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions for Vinyl chloride-d3 (C₂D₃Cl): m/z 65 (quantifier), 67 (qualifier)

    • Ions for Vinyl chloride (C₂H₃Cl): m/z 62 (quantifier), 64 (qualifier)

Performance Evaluation Metrics

For each column, inject the prepared standards and evaluate the following:

  • Retention Time (RT): The time at which the apex of the peak elutes.

  • Peak Asymmetry (As): Calculated as the ratio of the width of the back half of the peak to the front half at 10% of the peak height. An ideal value is 1.0; values between 0.9 and 1.2 are generally considered excellent.

  • Resolution (Rs): The degree of separation between two adjacent peaks. A resolution of >1.5 indicates baseline separation.

  • Limit of Detection (LOD): Determined by serially diluting the standard and identifying the concentration at which the signal-to-noise ratio is approximately 3:1.

Visualizing the Workflow and Column Selection Logic

Experimental Workflow for Column Evaluation

Caption: Experimental workflow for evaluating GC column performance.

Logic for Column Selection

Caption: Decision logic for selecting a suitable GC column.

Conclusion and Recommendations

The selection of the optimal GC column for the analysis of vinyl chloride-d3 is a balance between retention, resolution, peak shape, and desired analysis time.

  • For routine analysis and methods requiring adherence to established regulatory protocols like EPA 524.2, a "624" phase column is a reliable and well-documented choice. It provides robust and reproducible performance.

  • When high throughput and the best possible resolution for light gases are critical, a volatiles-specific column such as an Rtx-VMS or DB-VRX is highly recommended. These columns can offer superior performance and may simplify the analytical method by avoiding the need for cryogenic cooling.

  • For applications involving very complex matrices with potential for interference from extremely volatile compounds, a PLOT column may be necessary to achieve the required retention and separation. However, careful consideration must be given to potential issues with peak shape and particle shedding.

Ultimately, the choice of column should be validated in your laboratory, with your specific instrumentation and sample matrices, using the performance evaluation protocol outlined in this guide. This ensures the selected column meets the data quality objectives for your application.

References

  • U.S. Environmental Protection Agency. (2020, October 7). Method 107 - Determination of Vinyl Chloride Content of In-Process Wastewater Samples, and Vinyl Chloride Content of Polyvinyl Chloride Resins. EPA. [Link]

  • Ohno, H., Mutsuga, M., Kawamura, Y., Suzuki, M., & Aoyama, T. (2005). [Headspace GC/MS analysis of residual vinyl chloride and vinylidene chloride in polyvinyl chloride and polyvinylidene chloride products]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 46(1), 8–12. [Link]

  • ResearchGate. (2009, August). Headspace GC/MS Analysis of Residual Vinyl Chloride and Vinylidene Chloride in Polyvinyl Chloride and Polyvinylidene Chloride Products. [Link]

  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. [Link]

  • Mebak. (2021, March). W-010.13.151 Vinyl Chloride in Drinking Water. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. [Link]

  • Semantic Scholar. (n.d.). [Headspace GC/MS analysis of residual vinyl chloride and vinylidene chloride in polyvinyl chloride and polyvinylidene chloride products]. [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Vinyl Chloride. PubChem. [Link]

  • Phenomenex. (2024, July 24). Guide to Choosing a GC Column. [Link]

  • Muscalu, A. M., & David, V. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Processes, 9(4), 621. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Archive. [Link]

  • Agilent Technologies. (n.d.). GC Column Solvent Retention Table. [Link]

  • Wikipedia. (n.d.). Vinyl chloride. [Link]

  • U.S. Environmental Protection Agency. (2016, December 1). Method 624.1: Purgeables by GC/MS. [Link]

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • Shimadzu Corporation. (2012). Fast GCMS Analysis of 60 VOC Compounds Using Headspace-Trap Sampling. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • ChemWhat. (n.d.). VINYL CHLORIDE (D3) CAS#: 6745-35-3. [Link]

  • Restek Corporation. (n.d.). Impact of GC Parameters on The Separation. [Link]

  • MDPI. (2022, August 4). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. [Link]

  • ResearchGate. (n.d.). Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC-FID. [Link]

  • U.S. Environmental Protection Agency. (2016, December 1). Method 624.1: Purgeables by GC/MS. [Link]

  • PubMed Central. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • Scribd. (n.d.). Data Sheet: Solvent Retention Data For DB-624, DB-1, and DB-WAX Columns. [Link]

  • Agilent Technologies. (2014, November 4). Agilent J&W DB-624 UI Ultra Inert GC Capillary Column for Challenging Industrial Applications. [Link]

Sources

Comparison Guide: Vinyl Chloride-d3 (VC-d3) for Proficiency Testing and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrological Anchor for Volatile Analysis

Audience: Laboratory Managers, QA/QC Specialists, and Environmental Toxicologists.

In the high-stakes arena of volatile organic compound (VOC) analysis, Vinyl Chloride-d3 (VC-d3) stands as the definitive internal standard (IS) for proficiency testing (PT) and quality control. While traditional methods often rely on fluorinated surrogates (e.g., Fluorobenzene) or costly 13C-analogs, VC-d3 offers a unique combination of spectral distinctiveness and physicochemical mimicry that renders it superior for trace-level quantification by GC-MS.

This guide provides an evidence-based comparison of VC-d3 against common alternatives, detailing the mechanistic reasons why it is the "Gold Standard" for correcting matrix effects in purge-and-trap (P&T) workflows.

Technical Analysis: The Case for Deuterated Isotopologues

The "Mass Spectral Real Estate" Advantage

The primary challenge in analyzing Vinyl Chloride (VC) is its low molecular weight and the natural isotopic abundance of Chlorine (


 and 

).
  • Native VC (C

    
    H
    
    
    
    Cl):
    • Primary Ion (Quant): m/z 62 (

      
      )
      
    • Secondary Ion (Qual): m/z 64 (

      
      , ~32% abundance)
      
  • Alternative IS: Vinyl Chloride-

    
    C
    
    
    
    :
    • Primary Ion: m/z 64 (

      
      C
      
      
      
      H
      
      
      
      
      )
    • CRITICAL FLAW: The primary ion of the

      
      C-analog (m/z 64) overlaps perfectly with the secondary ion of native VC. In high-concentration samples, the native VC contributes to the IS signal, artificially inflating the IS area and causing negative bias  in quantification.
      
  • The VC-d3 Solution (C

    
    D
    
    
    
    Cl):
    • Primary Ion: m/z 65 (

      
      C
      
      
      
      D
      
      
      
      
      )
    • Secondary Ion: m/z 67 (

      
      C
      
      
      
      D
      
      
      
      
      )
    • Advantage: The +3 Da mass shift moves the IS cluster entirely clear of the native VC window (62/64). This allows for crosstalk-free quantification even on standard quadrupole instruments.

Chromatographic Behavior & Retention Time Shift

Deuterated compounds typically exhibit a slight "Inverse Isotope Effect" on non-polar capillary columns (e.g., DB-624 or Rtx-VMS), eluting slightly earlier than their native counterparts.

  • Observation: VC-d3 elutes ~0.02 - 0.05 minutes prior to Native VC.

  • Benefit: This slight separation prevents ion source saturation competition while remaining close enough to experience identical matrix suppression/enhancement events during the Purge & Trap cycle.

Comparative Performance Guide

The following table contrasts VC-d3 with standard alternatives used in EPA Method 8260 and ISO 15680.

FeatureVinyl Chloride-d3 (Recommended)Fluorobenzene (Surrogate)Vinyl Chloride-13C2 (Alternative)
Correction Mechanism True Isotopologue: Corrects for extraction efficiency, P&T heating, and trap desorption.Surrogate: Only corrects for injection/detector variability; different volatility.True Isotopologue: Corrects for extraction/P&T.
Mass Interference None: m/z 65 is distinct from Native VC (62/64).None: m/z 96 is distinct.High: m/z 64 overlaps with Native VC qualifier.
Retention Time (RT) Shifts -0.03 min (spectral purity).Elutes much later (different volatility profile).Co-elutes (potential detector saturation).
Cost Efficiency Moderate.Low.High.
Suitability for PT Excellent: Validates the entire workflow from sample prep to detection.Poor: Does not mimic VC gas loss during vial handling.Good: But requires high-res MS to avoid bias.

Experimental Protocol: Self-Validating Quantification System

Objective: Quantify Vinyl Chloride in aqueous matrices at sub-ppb levels using VC-d3 Isotope Dilution.

Reagents & Standard Preparation
  • Primary Stock: Vinyl Chloride-d3 (2000 µg/mL in Methanol). Note: Ensure stock is stabilized with Hydroquinone to prevent polymerization.

  • Working IS Solution: Dilute to 25 µg/mL in Methanol.

  • Sample Prep: Add 5 µL of Working IS to 5 mL of water sample (Final IS Conc: 25 ppb).

Instrumental Parameters (Purge & Trap GC-MS)
  • Trap: Vocarb 3000 (K/Type K) or equivalent.

  • Purge Conditions: 11 min @ 40°C (Ambient). Crucial: Do not heat >40°C or water vapor will interfere with early eluters like VC.

  • GC Column: DB-624UI (20 m x 0.18 mm ID x 1.0 µm film).

  • MS Acquisition (SIM Mode):

    • Window 1 (1.5 - 3.0 min):

      • Target: m/z 62 (VC), m/z 65 (VC-d3).

      • Qualifiers: m/z 64 (VC), m/z 67 (VC-d3).

      • Dwell Time: 50 ms (High frequency required for narrow gas peaks).

The "Self-Validating" Logic
  • RT Check: The VC-d3 peak must appear 0.02–0.05 min before the Native VC peak. If they co-elute exactly, check for column degradation (loss of phase resolution).

  • Ratio Check: The m/z 65/67 ratio for VC-d3 should remain constant (approx 3:1). Deviation indicates matrix interference on the IS itself.

Visualizing the Workflow

The following diagram illustrates the critical control points where VC-d3 provides error correction.

VC_Analysis_Workflow cluster_correction VC-d3 Correction Zone Sample Sample Collection (VOA Vial) Spike IS Addition (VC-d3 Spike) Sample->Spike Corrects Volume Errors Purge Purge & Trap (Extraction) Spike->Purge Co-Extraction Desorb Thermal Desorption (Transfer to GC) Purge->Desorb Corrects Trap Efficiency GC GC Separation (DB-624 Column) Desorb->GC Focuses Band MS MS Detection (SIM Mode) GC->MS RT Shift (-0.03 min) Data Quantification (Ratio m/z 62:65) MS->Data Mass 65 vs 62

Figure 1: Analytical workflow showing how VC-d3 compensates for physical losses during the Purge, Trap, and Desorb phases, which are the highest sources of error for gaseous volatiles.

Proficiency Testing (PT) Strategy

For laboratories participating in PT schemes (e.g., ERA, Phenova), the use of VC-d3 is often the differentiator between "Acceptable" and "Excellent" ratings.

Common PT Failure Mode: Loss of VC during the purge step due to trap breakthrough or water management issues. The VC-d3 Fix: Since VC-d3 is a gas with nearly identical breakthrough volume to native VC, any loss of native VC during the purge is mirrored by the loss of VC-d3. The ratio (Native Area / IS Area) remains constant, preserving the calculated concentration.

Recommendation for PT Samples:

  • Equilibrate PT ampules to 4°C before opening.

  • Spike VC-d3 immediately upon transferring the PT aliquot to the sparge vessel.

  • Do not use a "Surrogate" (like Toluene-d8) to quantify VC; only use the specific internal standard (VC-d3).

References

  • U.S. Environmental Protection Agency. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • Sigma-Aldrich. (n.d.). Vinyl chloride-d3 Product Specification & Stability Data. Link

  • International Organization for Standardization (ISO). (2003). ISO 15680:2003 Water quality — Gas-chromatographic determination of a number of monocyclic aromatic hydrocarbons, naphthalene and several chlorinated compounds using purge-and-trap and thermal desorption. Link

  • Tschickardt, M., et al. (2021). Determination of vinyl chloride in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety.[2] Link

  • Restek Corporation. (2000). Optimizing Purge and Trap Parameters for Volatiles. Application Note 59889. Link

Sources

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